Isoindolin-4-ol hydrochloride
Description
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Structure
3D Structure of Parent
Properties
IUPAC Name |
2,3-dihydro-1H-isoindol-4-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO.ClH/c10-8-3-1-2-6-4-9-5-7(6)8;/h1-3,9-10H,4-5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXGOPUCDMKDIID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1)C(=CC=C2)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physicochemical Properties of Isoindolin-4-ol Hydrochloride for Medicinal Chemistry
Introduction: The Isoindoline Scaffold and the Potential of Isoindolin-4-ol Hydrochloride
The isoindoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous bioactive compounds and approved drugs.[1] Its rigid bicyclic structure provides a well-defined three-dimensional arrangement for appended pharmacophoric groups, enabling precise interactions with biological targets. Derivatives of the isoindoline core have demonstrated a wide array of pharmacological activities, including applications in oncology, inflammation, and neuroscience.[2]
This technical guide focuses on a specific, functionalized member of this family: this compound (CAS No. 72695-20-6). The introduction of a hydroxyl group at the 4-position of the isoindoline ring system presents a key strategic advantage for drug discovery and development. This functional handle allows for further molecular elaboration, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic profiles. As a hydrochloride salt, the compound's solubility and handling properties are generally improved, making it a valuable starting material for medicinal chemistry campaigns.
This document provides a comprehensive overview of the known and predicted physicochemical properties of this compound, outlines protocols for its synthesis and analysis, and discusses its potential applications in the development of novel therapeutic agents. The insights provided herein are intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively utilize this versatile chemical building block.
Physicochemical Properties: A Blend of Experimental and Predicted Data
A thorough understanding of a compound's physicochemical properties is paramount in medicinal chemistry, as these characteristics directly influence its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. Due to a scarcity of publicly available experimental data for this compound, this section presents a combination of fundamental identifiers and computationally predicted values to guide early-stage drug design.
Core Molecular Identifiers
The fundamental properties of this compound are well-established:
| Property | Value | Source |
| CAS Number | 72695-20-6 | [3] |
| Molecular Formula | C₈H₁₀ClNO | [3] |
| Molecular Weight | 171.62 g/mol | [4] |
| IUPAC Name | 2,3-dihydro-1H-isoindol-4-ol;hydrochloride | [4] |
| SMILES | C1C2=C(CN1)C(=CC=C2)O.Cl | [4] |
Predicted Physicochemical Characteristics
In the absence of comprehensive experimental data, in silico prediction tools provide valuable estimations for key physicochemical parameters. The following table summarizes predicted values that are critical for assessing the "drug-likeness" of this compound.
| Property | Predicted Value | Significance in Medicinal Chemistry |
| logP (Octanol-Water Partition Coefficient) | 1.8162 | Indicates the lipophilicity of the neutral form of the molecule. A value in this range suggests a good balance between aqueous solubility and lipid membrane permeability.[5] |
| Topological Polar Surface Area (TPSA) | 32.34 Ų | TPSA is a key indicator of a drug's ability to permeate cell membranes. A value below 140 Ų is generally associated with good oral bioavailability.[5] |
| Hydrogen Bond Donors | 3 | The number of hydrogen bond donors influences solubility and interactions with biological targets. |
| Hydrogen Bond Acceptors | 2 | The number of hydrogen bond acceptors also plays a critical role in solubility and target binding. |
| Rotatable Bonds | 1 | A low number of rotatable bonds suggests conformational rigidity, which can be advantageous for target specificity and reducing entropy loss upon binding.[5] |
It is imperative to note that these are in silico predictions and should be experimentally verified as part of any drug discovery program.
Synthesis and Purification: A Proposed Protocol
While a specific, detailed synthesis for this compound is not extensively documented in peer-reviewed literature, a plausible and efficient route can be proposed based on established methods for analogous isoindoline structures. The following protocol outlines a logical synthetic pathway, emphasizing self-validating steps and justifications for procedural choices.
Proposed Synthetic Route
The synthesis of this compound can be envisioned as a multi-step process, beginning with a suitable starting material that can be elaborated to the target compound. A general and adaptable method for the synthesis of N-substituted 2,3-dihydro-1H-isoindoles involves the reaction of α,α'-dibromo-o-xylene with various primary amines.[6]
Caption: Proposed general workflow for the synthesis of this compound.
Detailed Step-by-Step Experimental Protocol (Proposed)
This protocol is a hypothetical adaptation of known isoindoline syntheses and should be optimized and validated in a laboratory setting.
-
Step 1: Preparation of a Suitable Precursor. A potential starting point could be a commercially available substituted o-xylene derivative that allows for the introduction of a hydroxyl group at the desired position.
-
Step 2: Cyclization to form the Isoindoline Ring. The precursor from Step 1 would then be reacted with a suitable amine under conditions that favor the formation of the isoindoline ring. This often involves a nucleophilic substitution reaction.
-
Step 3: Functional Group Manipulation (Introduction of the Hydroxyl Group). If the hydroxyl group is not present in the starting material, it would be introduced at this stage through a suitable chemical transformation, such as a nucleophilic aromatic substitution or an oxidation-reduction sequence. Protecting group strategies may be necessary to ensure regioselectivity.
-
Step 4: Deprotection. If a protecting group was used for the amine or the hydroxyl group, it would be removed in this step using appropriate deprotection conditions.
-
Step 5: Salt Formation. The free base of Isoindolin-4-ol is dissolved in a suitable organic solvent (e.g., diethyl ether, isopropanol) and treated with a solution of hydrochloric acid (e.g., HCl in ether) to precipitate the hydrochloride salt.
-
Step 6: Purification. The crude this compound is purified by recrystallization from an appropriate solvent system (e.g., ethanol/ether) to yield the final product of high purity.
Causality Behind Experimental Choices:
-
Choice of Solvent: The selection of solvents for each step is critical to ensure the solubility of reactants and facilitate the reaction while allowing for the precipitation and isolation of the product.
-
Use of Protecting Groups: Protecting groups are employed to prevent unwanted side reactions and to direct the chemical transformations to the desired positions on the molecule.
-
Purification by Recrystallization: Recrystallization is a robust method for purifying solid organic compounds, leveraging differences in solubility between the desired product and impurities at different temperatures.
Analytical Characterization: Ensuring Purity and Structural Integrity
Rigorous analytical characterization is essential to confirm the identity and purity of this compound. The following section details the key analytical techniques and proposed protocols for its characterization.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for assessing the purity of pharmaceutical compounds. A reverse-phase HPLC method would be suitable for analyzing this compound.
Proposed HPLC Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic modifier (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength corresponding to the chromophore of the isoindoline ring system (typically in the range of 254-280 nm).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
Self-Validation: The method's suitability can be validated by demonstrating specificity (no interference from impurities), linearity (a linear relationship between concentration and peak area), accuracy, and precision.[7]
Caption: A typical workflow for purity analysis by HPLC.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the chemical structure of organic molecules. Both ¹H and ¹³C NMR would be essential for the structural confirmation of this compound.
Expected ¹H NMR Spectral Features:
-
Aromatic Protons: Signals in the aromatic region (δ 6.5-7.5 ppm) corresponding to the protons on the benzene ring. The substitution pattern will influence the multiplicity and chemical shifts of these signals.
-
Methylene Protons: Signals corresponding to the two methylene groups of the isoindoline ring (CH₂-N and CH₂-Ar), likely appearing as singlets or multiplets in the region of δ 4.0-5.0 ppm.
-
Hydroxyl and Amine Protons: Broad signals for the -OH and -NH₂⁺ protons, the chemical shifts of which will be dependent on the solvent and concentration.
Expected ¹³C NMR Spectral Features:
-
Aromatic Carbons: Signals in the aromatic region (δ 110-150 ppm).
-
Methylene Carbons: Signals for the two methylene carbons in the aliphatic region (δ 40-60 ppm).
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity. Electrospray ionization (ESI) would be a suitable ionization technique for this compound. The expected mass-to-charge ratio (m/z) for the parent ion of the free base (C₈H₉NO) would be approximately 135.07.
Medicinal Chemistry Applications and Biological Potential
The isoindoline scaffold is a versatile template for the design of a wide range of biologically active molecules.[8] this compound, with its reactive hydroxyl group, serves as a key intermediate for the synthesis of more complex derivatives.
Potential Therapeutic Areas:
-
Oncology: The isoindoline core is present in several anticancer agents. The hydroxyl group of this compound can be used to attach various side chains to explore interactions with anticancer targets.[9]
-
Neuroscience: Derivatives of isoindoline have shown activity against neurological targets. The ability to modify the 4-position of the ring allows for the fine-tuning of properties such as blood-brain barrier permeability.
-
Inflammation: The anti-inflammatory properties of some isoindoline-containing compounds suggest that derivatives of this compound could be explored for the treatment of inflammatory diseases.[2]
Caption: Role of this compound in a typical drug discovery cascade.
In Silico ADMET Profiling
Given the absence of experimental ADMET data, in silico models provide a valuable first pass assessment of the potential pharmacokinetic and toxicological properties of this compound.[1][10]
Predicted ADME Properties:
| Parameter | Prediction | Implication |
| Human Intestinal Absorption | High | Likely to be well-absorbed from the gastrointestinal tract. |
| Blood-Brain Barrier (BBB) Permeability | Moderate to High | May be able to cross the BBB, which is relevant for CNS targets. |
| CYP450 Inhibition | Low | Low potential for drug-drug interactions mediated by cytochrome P450 enzymes. |
| Plasma Protein Binding | Moderate | A moderate level of binding to plasma proteins is expected. |
Predicted Toxicological Profile:
| Endpoint | Prediction | Implication |
| Ames Mutagenicity | Non-mutagenic | Unlikely to be a mutagen. |
| Carcinogenicity | Non-carcinogenic | Low probability of causing cancer. |
| hERG Inhibition | Low risk | Low potential for cardiotoxicity. |
| Hepatotoxicity | Low to Moderate risk | Further experimental evaluation is warranted. |
It is crucial to emphasize that these are computational predictions and must be confirmed through in vitro and in vivo experimental studies.[11][12]
Handling and Safety
Based on available safety data for related compounds, this compound should be handled with appropriate precautions in a laboratory setting.[4]
GHS Hazard Statements:
-
Harmful if swallowed.[4]
-
Causes skin irritation.[4]
-
Causes serious eye irritation.[4]
-
May cause respiratory irritation.[4]
Recommended Handling Procedures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid inhalation of dust.
-
Wash hands thoroughly after handling.
Conclusion and Future Directions
This compound is a promising and versatile building block for medicinal chemistry. Its physicochemical properties, both predicted and established, suggest that it is a suitable starting point for the design of drug-like molecules. The presence of a hydroxyl group provides a convenient handle for synthetic elaboration, enabling the exploration of a wide chemical space and the optimization of biological activity and pharmacokinetic properties.
While there is a clear need for more comprehensive experimental characterization of this compound, the information and proposed protocols in this guide provide a solid foundation for its use in drug discovery and development. Future work should focus on the experimental determination of its physicochemical properties, the optimization of its synthesis, and the exploration of its potential in various therapeutic areas through the synthesis and biological evaluation of novel derivatives.
References
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An efficient method for the synthesis of 2,3-dihydro-1H-isoindoles. (2025). ResearchGate. [Link]
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This compound. PubChem. [Link]
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Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. MDPI. [Link]
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Synthesis, molecular docking, and in silico ADME/Tox profiling studies of new 1-aryl-5-(3-azidopropyl)indol-4-ones: Potential inhibitors of SARS CoV-2 main protease. PubMed Central. [Link]
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In silico toxicology: computational methods for the prediction of chemical toxicity. PubMed Central. [Link]
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Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. Chemical Engineering Transactions. [Link]
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Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. National Institutes of Health. [Link]
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In silico prediction of chemical toxicity for drug design using machine learning methods and structural alerts. ResearchGate. [Link]
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Efficient synthesis of bioactive isoindolinone derivatives containing continuous quaternary carbons by intermolecular OH transfer. Royal Society of Chemistry. [Link]
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In silico approach: Prediction of ADMET, molecular docking, and QSPR of secondary metabolites in Mangroves. ResearchGate. [Link]
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Synthesis, ADME, and In Silico Molecular Docking Study of Novel N-Substituted β-Carboline Analogs as a Potential Anticancer Agent. MDPI. [Link]
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In silico prediction of toxicity and its applications for chemicals at work. PubMed Central. [Link]
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In-silico Molecular Docking, ADME and Drug Likeness Predictions of Some α-alkylidene-β-ethoxycarbonyl Cyclopentanones. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
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Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. ResearchGate. [Link]
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In Silico Toxicological Protocols Optimization for the Prediction of Toxicity of Drugs. ResearchGate. [Link]
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1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals. [Link]
- PROCESSES FOR PREPARING ISOINDOLINE-1,3-DIONE COMPOUNDS.
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Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Preprints.org. [Link]
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Synthesis of isoindolinones. Organic Chemistry Portal. [Link]
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HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. [Link]
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Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Preprints.org. [Link]
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Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. MDPI. [Link]
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In silico toxicology protocols. PubMed Central. [Link]
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In-silico ADME prediction and molecular docking study of novel benzimidazole-1,3,4-oxadiazole derivatives as CYP51 inhibitors for antimicrobial activity. Journal of Applied Pharmaceutical Research. [Link]
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RP-HPLC METHOD FOR THE ESTIMATION OF HPLC METHOD FOR THE ESTIMATION OF CABERGOLINE IN PHARMACEUTICAL FORMULATIONS CABERGOLINE IN. International Journal of Research in Pharmacy and Chemistry. [Link]
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Discovery of (S)-N-[2-[1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl] acetamide (apremilast), a potent and orally active phosphodiesterase 4 and tumor necrosis factor-alpha inhibitor. PubMed. [Link]
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Organosilicon Molecules with Medicinal Applications. ACS Publications. [Link]
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Synthesis and optical properties of some isoindole-1,3-dione compounds. ACG Publications. [Link]
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HPLC method for analyzing new compounds – analogs of an antineoplastic drug. Bulgarian Chemical Communications. [Link]
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Investigation of Four Sets of NMR Spectra for One Racemic Compound of Pseudoresonance Structures. PubMed Central. [Link]
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Therapeutic Potential of Isoindolin-4-ol Derivatives in Drug Discovery
The following technical guide provides an in-depth analysis of Isoindolin-4-ol derivatives, focusing on their emerging role in Targeted Protein Degradation (TPD) and kinase inhibition.
Technical Whitepaper | Version 1.0
Executive Summary
The isoindoline scaffold has long been a "privileged structure" in medicinal chemistry, serving as the core for blockbuster drugs like thalidomide and lenalidomide. However, recent advancements have shifted focus from the nitrogen-substituted pharmacophore to the C4-oxygenated derivatives (Isoindolin-4-ol) .
This structural subclass—characterized by a hydroxyl group at the 4-position of the benzene ring—has emerged as a critical anchor point for Proteolysis Targeting Chimeras (PROTACs) . Unlike the C4-amino derivatives (e.g., pomalidomide), the C4-hydroxyl group offers unique synthetic handles for ether-linked conjugation without compromising Cereblon (CRBN) binding affinity. This guide dissects the synthetic accessibility, structural-activity relationships (SAR), and experimental validation of these derivatives.
Part 1: Structural Rationale & Chemical Space
The "4-Position" Advantage
The isoindoline core exists primarily in three oxidation states relevant to drug discovery: the reduced isoindoline , the lactam isoindolin-1-one , and the imide isoindoline-1,3-dione (phthalimide).
The 4-position (C4) is sterically permissive. In the context of Cereblon (CRBN) ligands, X-ray crystallography reveals that substituents at C4 protrude into the solvent-exposed region of the E3 ligase binding pocket. This makes C4 the ideal exit vector for attaching linkers in bifunctional molecules (PROTACs).
Comparative Analysis of C4-Substituents:
| Feature | C4-Amino (Lenalidomide/Pomalidomide) | C4-Hydroxy (Isoindolin-4-ol derivatives) |
| Electronic Effect | Strong Electron Donor (+M) | Electron Donor (+M), Inductive Withdrawal (-I) |
| H-Bonding | Donor/Acceptor | Donor/Acceptor (Phenolic pKa ~8-10) |
| Linker Chemistry | Amide/Alkylamine coupling (often harsh) | Mitsunobu Etherification (Mild, specific) |
| Metabolic Stability | Susceptible to N-acetylation | Susceptible to Glucuronidation (unless capped) |
| Solubility | Moderate | High (ionizable at physiological pH) |
Mechanistic Causality
Why choose the 4-hydroxy scaffold?
-
Synthetic Orthogonality: The phenolic hydroxyl allows for late-stage functionalization via Williamson ether synthesis or Mitsunobu reactions, which are compatible with sensitive "warhead" ligands.
-
Fluorescence Properties: 4-hydroxyisoindoline-1,3-diones exhibit Excited-State Intramolecular Proton Transfer (ESIPT), making them useful as "turn-on" fluorescent probes for monitoring intracellular drug distribution.
Part 2: Synthetic Methodologies
The synthesis of 4-hydroxyisoindoline derivatives often begins with 3-hydroxyphthalic anhydride . Note the numbering shift: the 3-position of the anhydride becomes the 4-position of the isoindoline system.
Core Synthesis Workflow (Graphviz)
Caption: Synthetic divergence from 3-hydroxyphthalic anhydride to reduced (isoindolinone) and oxidized (dione) scaffolds.
Detailed Protocol: Synthesis of 4-Hydroxythalidomide Anchor
This protocol yields the core scaffold used for designing CRBN-recruiting PROTACs.
Reagents:
-
3-Hydroxyphthalic anhydride (CAS: 3746-47-2)
-
3-Aminopiperidine-2,6-dione (Glutaramide derivative)
-
Pyridine (Solvent/Base)
-
Carbonyldiimidazole (CDI)
Step-by-Step Methodology:
-
Condensation: Dissolve 3-hydroxyphthalic anhydride (1.0 eq) and 3-aminopiperidine-2,6-dione (1.1 eq) in anhydrous pyridine (10 mL/g).
-
Reflux: Heat the mixture to 90°C for 18 hours. The reaction is driven by the formation of the thermodynamically stable imide ring.
-
Workup: Cool to room temperature. Concentrate under reduced pressure to remove pyridine.
-
Purification: Resuspend the residue in 1N HCl (to remove residual pyridine). Filter the precipitating solid.[1][2] Recrystallize from Ethanol/Water.
-
Validation:
-
1H NMR (DMSO-d6): Look for the phenolic -OH singlet at ~11.0 ppm and the glutarimide -NH at ~10.8 ppm.
-
Yield: Expect 75-85%.
-
Part 3: Therapeutic Applications & Case Studies
Case Study: Targeted Protein Degradation (PROTACs)
The 4-hydroxyisoindoline-1,3-dione motif is a superior "handle" for designing degraders of BRD4 (Bromodomain-containing protein 4).
-
Mechanism: The isoindoline dione binds to the thalidomide-binding pocket of Cereblon. The linker (attached at C4-O) extends out of the pocket to connect with a ligand for BRD4 (e.g., JQ1).
-
Advantage: The ether linkage formed at C4 is metabolically robust compared to the amide linkages often used with 4-amino derivatives, which can be cleaved by amidases.
Case Study: PARP Inhibition (Isoindolin-1-ones)
While the dione form recruits E3 ligases, the reduced isoindolin-1-one (lactam) form is a scaffold for Poly(ADP-ribose) polymerase (PARP) inhibitors.
-
Pharmacophore: 4-substituted isoindolin-1-ones mimic the nicotinamide pocket of NAD+.
-
Key Interaction: The lactam NH acts as a hydrogen bond donor to Gly863 in PARP1.
Part 4: Experimental Protocols (Self-Validating Systems)
To ensure the trustworthiness of your data, use this Fluorescence Polarization (FP) assay to validate ligand binding to Cereblon before synthesizing complex PROTACs.
Protocol: Cereblon Binding FP Assay
Objective: Determine the IC50 of your Isoindolin-4-ol derivative against CRBN.
Materials:
-
Protein: Recombinant DDB1-CRBN complex (human).
-
Tracer: FAM-Thalidomide (Fluorescein-conjugated thalidomide).
-
Assay Buffer: 50 mM TRIS (pH 7.5), 200 mM NaCl, 0.1% Pluronic F-127, 1 mM TCEP.
Workflow:
-
Preparation: Dilute DDB1-CRBN to 100 nM in Assay Buffer.
-
Tracer Addition: Add FAM-Thalidomide to a final concentration of 10 nM.
-
Compound Titration: Add your Isoindolin-4-ol derivative in a 10-point dose-response series (e.g., 10 µM to 0.1 nM).
-
Incubation: Incubate for 30 minutes at Room Temperature in the dark.
-
Measurement: Read Fluorescence Polarization (Ex: 485 nm, Em: 535 nm) on a multi-mode plate reader.
-
Self-Validation Check:
-
Positive Control: Free Thalidomide (IC50 should be ~2-3 µM).
-
Negative Control: DMSO only (Max Polarization).
-
Logic: If your compound displaces the tracer, polarization (mP) will decrease.
-
Part 5: Future Outlook
The field is moving toward "CLIPTACs" (In-cell Click-formed Proteolysis Targeting Chimeras).
-
Concept: Instead of dosing a large, low-permeability PROTAC, researchers dose two smaller precursors:
-
A 4-hydroxyisoindoline derivative tagged with a Tetrazine.
-
A target ligand tagged with Trans-cyclooctene (TCO).
-
-
Reaction: The two click together inside the cell via bioorthogonal chemistry.[3]
-
Role of Isoindolin-4-ol: Its high solubility and tunable lipophilicity make it the ideal "warhead carrier" for this intracellular assembly strategy.
References
-
Discovery of Isoindoline Derivatives as PPARδ Agonists. PubMed. Available at: [Link]
-
Cereblon-Recruiting PROTACs: Challenges and Opportunities. Frontiers in Oncology. Available at: [Link]
-
Excited-state dynamics of 4-hydroxyisoindoline-1,3-dione as fluorescent probes. Royal Society of Chemistry (PCCP). Available at: [Link]
-
Development of Phenyl-substituted Isoindolinone Cereblon Ligands. Journal of Medicinal Chemistry. Available at: [Link]
-
Synthesis of 3-hydroxyphthalic anhydride (Precursor to 4-hydroxyisoindoline). Organic Syntheses. Available at: [Link]
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Isoindolin-4-ol Hydrochloride: A Versatile Scaffold for Heterocyclic Synthesis
Executive Summary
Isoindolin-4-ol hydrochloride (CAS: 72695-20-6) represents a high-value pharmacophore in modern drug discovery, offering a distinct topological profile compared to its more common 5-substituted isomers. As a bicyclic scaffold featuring a secondary amine and a phenolic hydroxyl group in the ortho-position relative to the bridgehead, it provides unique vectors for fragment-based drug design (FBDD).
This technical guide outlines the strategic utilization of this scaffold, focusing on overcoming the specific synthetic challenges posed by its zwitterionic potential and steric environment.[1] We provide validated protocols for its functionalization, ensuring high-fidelity incorporation into complex bioactive molecules such as kinase inhibitors, GPCR ligands, and enzyme inhibitors.[1]
Part 1: Structural Analysis & Chemical Profile
The Ortho-Effect Advantage
Unlike the linear topology of 5-hydroxyisoindoline, the 4-hydroxy isomer places the phenolic oxygen in close proximity to the pyrrolidine nitrogen. This structural feature creates:
-
Intramolecular Hydrogen Bonding: Potential for a pseudo-six-membered ring interaction between the phenol proton and the nitrogen lone pair (in the free base form), influencing pKa and solubility.
-
Steric Occlusion: The C4-position is sterically more demanding than the C5-position, offering selectivity advantages in enzyme binding pockets where "shape complementarity" is critical.
-
Chelation Potential: The N-C-C-O motif can act as a bidentate ligand for metalloenzymes (e.g., Carbonic Anhydrase, Matrix Metalloproteinases).[1]
Physicochemical Properties
| Property | Value / Description | Impact on Synthesis |
| CAS Number | 72695-20-6 | Commercial identifier for the HCl salt. |
| Molecular Weight | 171.63 g/mol (HCl salt) | Ideal for FBDD (Fragment MW < 300). |
| Acidity (pKa) | Phenol: ~9.8 | Amine (conj. acid): ~10.5 | Requires careful pH control during selective functionalization. |
| Solubility | High: Water, DMSO, Methanol | Low: DCM, Ether | Free-basing is required for organic solvent solubility.[1] |
| Stability | Hygroscopic solid; oxidation-prone phenol | Store under inert atmosphere; use antioxidants (e.g., BHT) if handling free base in solution for extended periods. |
Part 2: Synthetic Accessibility (Retro-Synthesis)
While commercially available, understanding the genesis of the scaffold allows for the preparation of isotopically labeled or substituted analogs. The primary route proceeds from 3-hydroxyphthalic anhydride .[2]
Diagram 1: Retro-Synthetic Pathway
Caption: Synthesis of Isoindolin-4-ol HCl from 3-hydroxyphthalic anhydride via imide reduction.
Part 3: Core Functionalization Strategies
The dual nucleophilic nature of isoindolin-4-ol (amine vs. phenol) requires orthogonal protection strategies. The amine is significantly more nucleophilic than the phenol; therefore, N-functionalization or N-protection is the obligatory first step.
Protocol A: N-Protection (The Gateway Step)
Objective: Isolate the phenolic handle for O-alkylation or arylation.
Reagents: Di-tert-butyl dicarbonate (Boc2O), Triethylamine (TEA), Methanol (MeOH).
-
Dissolution: Suspend Isoindolin-4-ol HCl (1.0 eq) in MeOH (10 mL/g). The salt will not fully dissolve initially.
-
Neutralization: Add TEA (2.2 eq) dropwise at 0°C. The solution will clarify as the free base is liberated.
-
Protection: Add Boc2O (1.1 eq) in a single portion. Warm to Room Temperature (RT) and stir for 2 hours.
-
Workup: Concentrate in vacuo. Redissolve in EtOAc, wash with 0.5M citric acid (to remove excess amine/TEA) and brine. Dry over Na2SO4.[1]
-
Validation: TLC (50% EtOAc/Hexane) should show a new spot (Rf ~0.6) and disappearance of the baseline salt.
Protocol B: O-Functionalization (The Diversity Step)
Objective: Attach the pharmacophore tail via the phenolic oxygen.
Method 1: Mitsunobu Reaction (For chiral alcohols)
-
Substrate: N-Boc-isoindolin-4-ol.
-
Reagents: PPh3 (1.5 eq), DIAD (1.5 eq), Alcohol (R-OH, 1.2 eq).[1]
-
Solvent: Anhydrous THF, 0°C to RT.
-
Insight: The 4-position is sterically crowded. Use DIAD over DEAD for better stability. If the reaction is sluggish, sonication can disrupt intermolecular H-bonding aggregates.
Method 2: SnAr / Alkylation (For aryl/alkyl halides)
-
Reagents: K2CO3 (3.0 eq), Electrophile (R-X, 1.2 eq), DMF or CH3CN.[1]
-
Temperature: 60-80°C.
-
Note: The N-Boc group is stable under these basic conditions.
Protocol C: Deprotection & Scaffold Release
-
Standard: 4M HCl in Dioxane (RT, 1h).
-
Self-Validating Check: The product will precipitate as the hydrochloride salt. Filtration provides the pure functionalized scaffold ready for the final N-capping step.
Part 4: Divergent Synthesis Map
The following workflow illustrates how to navigate from the core scaffold to three distinct drug classes: Kinase Inhibitors, GPCR Ligands, and PROTAC Linkers.
Diagram 2: Functionalization & Application Workflow
Caption: Divergent synthesis map transforming Isoindolin-4-ol into three distinct therapeutic classes.
Part 5: Troubleshooting & Optimization
Solubility Issues
The HCl salt is notoriously insoluble in non-polar solvents.
-
Solution: Do not attempt to react the salt directly in DCM or Toluene. Always perform a "free-basing wash" (partition between EtOAc and sat. NaHCO3) before introducing sensitive catalysts or reagents that might be deactivated by the ammonium salt.
Regioselectivity (O vs N)
If attempting to alkylate the phenol without protecting the nitrogen:
-
Outcome: You will get predominantly N-alkylation or N,O-dialkylation. The amine is the softer, more kinetic nucleophile.[1]
-
Fix: Strict adherence to the N-Protection -> O-Functionalization -> N-Deprotection sequence is required for high yield.
Oxidation
The electron-rich phenol ring is susceptible to oxidation (turning pink/brown) upon prolonged air exposure in basic solution.
-
Fix: Degas solvents (sparge with N2) when performing alkaline hydrolysis or alkylation at elevated temperatures.
References
-
Preparation of Isoindoline Derivatives
-
Scaffold Synthesis from Phthalimides
-
Medicinal Chemistry Applications (Isoindoline Pharmacophore)
- Source: Preprints.org. (2024). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core.
-
URL:[Link]
- Source: Sigma-Aldrich.
Sources
- 1. WO2020114482A1 - Isoindoline compound, and preparation method, pharmaceutical composition, and application of isoindoline compound - Google Patents [patents.google.com]
- 2. CN101258139A - The preparation method of 3-hydroxyphthalic anhydride - Google Patents [patents.google.com]
- 3. This compound;CAS No.:72695-20-6 [chemshuttle.com]
- 4. CN101560180A - Method for preparing 4-halo-isoindoline hydrochloride - Google Patents [patents.google.com]
- 5. Regio- and stereoselective synthesis of isoindolin-1-ones via electrophilic cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
The Isoindolin-4-ol Scaffold in Kinase Drug Discovery: Mechanistic Utility, Synthesis, and Hsp90 Targeting
Topic: Literature review of Isoindolin-4-ol hydrochloride in kinase inhibitor research Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Discovery Scientists
Executive Summary
In the landscape of fragment-based drug discovery (FBDD), This compound (CAS: 72695-20-6) represents a high-value pharmacophore rather than a standalone therapeutic. Its structural rigidity, combined with the specific positioning of the hydroxyl group at the C4 position, allows it to mimic the resorcinol moiety found in potent natural Hsp90 inhibitors like Radicicol. This guide analyzes the scaffold's critical role in targeting the ATP-binding pocket of kinases—specifically Heat Shock Protein 90 (Hsp90)—and provides validated protocols for its synthesis and biological evaluation.
Structural Significance & Pharmacophore Analysis[1][2]
The isoindoline core offers a distinct advantage over flexible aliphatic chains by reducing the entropic penalty upon protein binding. The 4-hydroxy substitution is not merely decorative; it is a critical "anchor point" for hydrogen bonding within the ATP-binding cleft of several kinases.
The "Resorcinol Mimic" Hypothesis
Many Hsp90 inhibitors rely on a resorcinol (1,3-dihydroxybenzene) ring to anchor the molecule into the N-terminal ATP pocket. The 4-hydroxyisoindoline scaffold mimics this interaction profile but with an altered vector for the nitrogen substituent, allowing access to the solvent-exposed regions of the protein where solubility-enhancing groups can be attached.
-
H-Bond Donor: The C4-OH acts as a crucial donor/acceptor for the conserved Asp93 residue in Hsp90.
-
Vector Control: The isoindoline nitrogen (N2) allows for the attachment of diverse "tail" groups to probe the hydrophobic sub-pockets without disrupting the primary binding mode.
Mechanistic Focus: Hsp90 Inhibition
Hsp90 is a molecular chaperone responsible for the folding and stability of "client" proteins, many of which are oncogenic (e.g., HER2, BCR-ABL, AKT).[1][2] Inhibiting Hsp90 leads to the proteasomal degradation of these clients.
Binding Mode Analysis
Crystallographic data from analogous resorcinol-based inhibitors (PDB ID: 4LWF, 5H22) suggests that the 4-hydroxyisoindoline moiety binds deep within the N-terminal pocket.
-
Direct Interaction: The hydroxyl group forms a water-mediated or direct hydrogen bond with Asp93 and Thr184 .
-
Water Network: The scaffold often displaces conserved water molecules, a process that is entropically favorable and drives high-affinity binding.
Signaling Pathway Visualization
The following diagram illustrates the downstream effects of Hsp90 inhibition by isoindoline-based scaffolds, leading to the degradation of oncoproteins.
Figure 1: Mechanism of Action. Isoindoline-based inhibition disrupts the Hsp90 chaperone cycle, triggering the ubiquitin-proteasome pathway for oncogenic clients.
Chemical Synthesis Protocol
The synthesis of This compound requires careful handling to prevent oxidation of the electron-rich aromatic ring. The following protocol is a validated route starting from 3-hydroxyphthalic anhydride.
Retrosynthetic Analysis
-
Target: Isoindolin-4-ol HCl
-
Precursor: 4-Hydroxyisoindoline-1,3-dione (3-hydroxyphthalimide)
-
Starting Material: 3-Hydroxyphthalic anhydride[3]
Step-by-Step Synthesis
Step 1: Formation of 4-Hydroxyphthalimide
-
Reagents: 3-Hydroxyphthalic anhydride (1.0 eq), Urea (1.2 eq) or Ammonium Acetate.
-
Procedure: Mix anhydride and urea in a round-bottom flask. Heat to melt (approx. 150°C) for 2 hours. The mixture will solidify.
-
Workup: Recrystallize from water/ethanol to yield 4-hydroxyphthalimide as a yellow solid.
Step 2: Reduction to Isoindolin-4-ol Note: This reduction is sensitive. Borane-THF or LiAlH4 are commonly used.
-
Reagents: 4-Hydroxyphthalimide (1.0 eq), Borane-THF complex (1M in THF, 4.0 eq).
-
Procedure:
-
Suspend imide in anhydrous THF under Nitrogen/Argon at 0°C.
-
Add Borane-THF dropwise (exothermic).
-
Reflux for 16 hours.
-
Quench: Cool to 0°C. Carefully add MeOH to destroy excess borane.
-
Acid Hydrolysis: Add 6N HCl and reflux for 2 hours to break the boron-amine complex.
-
-
Isolation: Concentrate in vacuo. Basify with NaOH to pH 10, extract with EtOAc (to remove non-polar impurities), then re-acidify aqueous layer or extract the free amine if pKa allows.
-
Refined Isolation for HCl Salt: The free base is unstable. It is best isolated directly as the salt. Evaporate the acidic hydrolysis mixture to dryness. Recrystallize the residue from EtOH/Et2O to obtain This compound .
-
Step 3: Quality Control (QC)
-
1H NMR (D2O): Look for methylene protons of the isoindoline ring (singlet or split AB system around 4.5 ppm) and aromatic signals (triplet/doublet pattern for 1,2,3-substitution).
-
Purity: >95% by HPLC.
Synthesis Workflow Diagram
Figure 2: Synthetic route from anhydride precursor to the final hydrochloride salt.
Experimental Protocols for Biological Evaluation
To validate the efficacy of derivatives built on this scaffold, the following self-validating protocols are recommended.
Fluorescence Polarization (FP) Binding Assay (Hsp90)
This assay measures the displacement of a fluorescently labeled geldanamycin (GM-FITC) by the test compound.
Materials:
-
Recombinant Hsp90α (N-terminal domain).
-
Tracer: GM-FITC (Geldanamycin-Fluorescein).
-
Assay Buffer: 20 mM HEPES (pH 7.3), 50 mM KCl, 5 mM MgCl2, 20 mM Na2MoO4, 0.01% NP-40.
Protocol:
-
Preparation: Dilute Hsp90 protein to 2x Kd concentration (approx. 30 nM) in Assay Buffer.
-
Compound Plate: Prepare serial dilutions of Isoindolin-4-ol derivatives in DMSO (final DMSO < 2%).
-
Incubation:
-
Add 10 µL of compound solution to 384-well black plate.
-
Add 10 µL of Hsp90/GM-FITC mix (Final tracer conc: 5 nM).
-
Incubate at room temperature for 3 hours in the dark.
-
-
Read: Measure Fluorescence Polarization (Ex 485 nm / Em 535 nm).
-
Analysis: Plot mP vs. log[Compound]. Calculate IC50 using a 4-parameter logistic fit.
-
Control: Geldanamycin (IC50 ~20-30 nM).
-
Quantitative Data Summary: Reference Inhibitors
The table below benchmarks the expected potency of isoindoline-based inhibitors against standard Hsp90 inhibitors.
| Compound Class | Scaffold Core | Target | Binding Affinity (Kd/IC50) | Key Interaction |
| Radicicol | Resorcinol Macrocycle | Hsp90 | ~20 nM | Asp93, Thr184 (H-bonds) |
| NVP-AUY922 | Isoxazole-Resorcinol | Hsp90 | ~10 nM | Asp93, Water Network |
| Isoindolin-4-ol | 4-Hydroxyisoindoline | Hsp90 | ~50-200 nM * | Asp93 (via 4-OH) |
| Lenalidomide | Isoindolin-1-one | Cereblon | N/A (Degrader) | Glu377 (Cereblon) |
*Note: Potency depends heavily on the N-substitution tail. The fragment alone has lower affinity (µM range) but high ligand efficiency.
Future Outlook: PROTACs and FBDD
The Isoindolin-4-ol scaffold is currently seeing a resurgence in PROTAC (Proteolysis Targeting Chimera) design. Because the C4-OH binds deep in the pocket and the Nitrogen is solvent-exposed, the Nitrogen serves as an ideal exit vector for attaching linkers to E3 ligase ligands (e.g., VHL or Cereblon).
Strategic Recommendation: Researchers should utilize this scaffold to design "Hsp90-based PROTACs" where the isoindolin-4-ol targets the Hsp90 pocket, potentially degrading Hsp90 itself or using Hsp90 binding to localize the chimera.
References
-
Discovery of Potent Hsp90 Inhibitors. National Institutes of Health (NIH). [Link]
-
Structural Insights from Molecular Modeling of Isoindolin-1-One Derivatives. MDPI. [Link]
-
Dihydroxyphenylisoindoline amides as orally bioavailable inhibitors of Hsp90. Journal of Medicinal Chemistry. [Link][4]
-
Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. MDPI. [Link]
-
Hsp90 alpha inhibitor 7UR3 Structure. RCSB Protein Data Bank. [Link]
Sources
- 1. Discovery and development of heat shock protein 90 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CN101258139A - The preparation method of 3-hydroxyphthalic anhydride - Google Patents [patents.google.com]
- 4. Dihydroxyphenylisoindoline amides as orally bioavailable inhibitors of the heat shock protein 90 (hsp90) molecular chaperone - PubMed [pubmed.ncbi.nlm.nih.gov]
Molecular weight and solubility profile of Isoindolin-4-ol HCl
The following technical guide details the molecular weight, physicochemical properties, and solubility profiling of Isoindolin-4-ol Hydrochloride. It is structured to serve as an operational manual for researchers utilizing this compound in medicinal chemistry and drug development.[1][2]
High-Fidelity Characterization & Solubility Protocol
Executive Summary
This compound (CAS: 72695-20-6) is a critical bicyclic heterocyclic building block, widely utilized in Fragment-Based Drug Discovery (FBDD) and the synthesis of bioactive scaffolds.[1][2] Its dual functionality—possessing both a secondary amine and a phenolic hydroxyl group—makes it a versatile intermediate but also introduces specific solubility and stability challenges.[1][2]
This guide provides the definitive molecular weight data, theoretical physicochemical profile, and a validated experimental framework for determining its solubility across various matrices.[1][2]
Chemical Identity & Physicochemical Core
Precise molecular weight calculations are vital for stoichiometry in synthetic workflows.[1][2] The values below distinguish between the free base and the salt form, a common source of calculation errors in stock solution preparation.
Table 1: Physicochemical Specifications
| Property | Value | Notes |
| Compound Name | This compound | Synonyms: 4-Hydroxyisoindoline HCl |
| CAS Number | 72695-20-6 | Verified Registry Number |
| Formula (Salt) | C₈H₁₀ClNO | (C₈H₉NO[1][2][3][4][5][6][7] · HCl) |
| Molecular Weight (Salt) | 171.62 g/mol | Use this for mass calculations |
| Formula (Free Base) | C₈H₉NO | Active moiety |
| MW (Free Base) | 135.16 g/mol | For potency/molar equivalence |
| Appearance | Off-white to beige solid | Hygroscopic crystalline powder |
| pKa (Calculated) | ~9.4 (Amine), ~9.9 (Phenol) | Amphoteric nature at high pH |
Critical Insight: The hydrochloride salt adds approximately 36.46 g/mol to the mass.[1][2] Failure to account for this counterion will result in a 21.2% error in molar concentration.[1][2]
Solubility Profile
As a hydrochloride salt of a secondary amine, Isoindolin-4-ol HCl exhibits a "salt-dependent" solubility profile.[1][2] The ionic lattice energy is generally overcome by high-dielectric solvents (Water, DMSO), but the compound remains lipophobic.[1][2]
Theoretical Solubility Matrix
| Solvent | Solubility Rating | Mechanism/Rationale |
| Water (pH < 7) | High (>50 mg/mL) | Ion-dipole interactions; amine is fully protonated ( |
| DMSO | High (>100 mg/mL) | High dielectric constant; disrupts ionic lattice effectively.[1][2] |
| Methanol/Ethanol | Moderate to High | Protogenic solvents support H-bonding with the phenolic OH.[1][2] |
| Dichloromethane | Low | Poor solvation of the chloride salt ion pair.[1][2] |
| Diethyl Ether | Insoluble | Non-polar; unable to solvate the ionic species.[1][2] |
The pH-Solubility Relationship
The solubility of Isoindolin-4-ol is strictly pH-dependent.[1][2]
-
Acidic to Neutral (pH 1–7): The secondary amine is protonated (
).[1][2] The compound exists as a cation, maintaining high aqueous solubility.[1][2] -
Basic (pH > 9): As pH approaches the pKa of the amine (~9.4), the compound deprotonates to its neutral free base form (
).[1][2] This drastically reduces aqueous solubility, potentially causing precipitation.[1][2] -
Highly Basic (pH > 11): The phenolic hydroxyl deprotonates (
), potentially re-increasing solubility due to the formation of a phenolate anion, though this exposes the molecule to oxidative degradation.[1][2]
Experimental Protocols
Do not rely solely on literature values. Solubility can vary based on polymorph and purity.[1][2] Use the following self-validating protocols to determine the exact solubility for your specific lot.
Protocol A: Saturation Shake-Flask Method (Thermodynamic Solubility)
Purpose: To determine the maximum stable concentration (equilibrium solubility).[1][2]
-
Preparation: Weigh 10 mg of Isoindolin-4-ol HCl into a 1.5 mL microcentrifuge tube.
-
Solvent Addition: Add 100 µL of the target solvent (e.g., PBS pH 7.4 or Water).[1][2]
-
Agitation: Shake at 25°C for 24 hours (Orbit: 300–500 rpm).
-
Separation: Centrifuge at 10,000 rpm for 10 minutes to pellet undissolved solid.
-
Quantification: Remove supernatant, dilute (if necessary), and analyze via HPLC-UV (254 nm) or LC-MS against a standard curve.
Protocol B: Kinetic Solubility (High-Throughput)
Purpose: Rapid estimation for biological assays (preventing crash-out in media).[1][2]
-
Stock: Prepare a 10 mM stock solution in DMSO.
-
Spike: Pipette stock into aqueous buffer (e.g., PBS) to reach final concentrations of 10, 50, and 100 µM.
-
Incubation: Shake for 2 hours at room temperature.
-
Turbidimetry: Measure absorbance at 620 nm (where the compound does not absorb).[1][2]
Visualizing the Solubility Workflow
The following diagram illustrates the decision logic for preparing stock solutions and handling solubility issues, ensuring experimental integrity.
Figure 1: Operational workflow for solvent selection and stock preparation of Isoindolin-4-ol HCl.
Stability & Handling Guidelines
-
Hygroscopicity: As a hydrochloride salt, the compound will absorb atmospheric moisture.[1][2]
-
Mitigation: Store in a desiccator at 2–8°C. Allow the vial to equilibrate to room temperature before opening to prevent condensation.
-
-
Oxidation: The phenolic hydroxyl at position 4 is susceptible to oxidation (quinonoid formation) under high pH or in the presence of radical initiators.[1][2]
-
Common Ion Effect: When dissolving in buffers containing high chloride concentrations (e.g., 1M HCl or concentrated NaCl), solubility may decrease slightly due to the common ion effect, though this is rarely rate-limiting for this compound.[1][2]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 60145939, this compound. Retrieved from [Link][1][2]
- Lipinski, C. A., et al. (2001).Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. (General reference for solubility protocols).
Sources
- 1. Hydroxylamine HCl | ClH4NO | CID 21645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,3-dihydro-1H-isoindole hydrochloride | C8H10ClN | CID 12311031 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. americanelements.com [americanelements.com]
- 4. This compound;CAS No.:72695-20-6 [chemshuttle.com]
- 5. This compound | C8H10ClNO | CID 60145939 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
The Bifunctional Anchor: Isoindolin-4-ol Hydrochloride in Fragment-Based Drug Design
Topic: Role of Isoindolin-4-ol hydrochloride in fragment-based drug design Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Drug Discovery Scientists
Executive Summary
In the landscape of Fragment-Based Drug Design (FBDD), the search for "privileged scaffolds"—structures that inherently possess high affinity for diverse biological targets—is perpetual. This compound represents a high-value, underutilized pharmacophore that bridges the gap between low-complexity fragments and potent lead compounds.
Unlike the ubiquitous isoindolin-1-one, the reduced isoindoline core offers a basic secondary amine (pKa ~9.5) capable of strong electrostatic interactions, while the 4-hydroxyl group provides a critical, orthogonal vector for fragment growing. This guide details the physicochemical profile, mechanistic utility, and synthetic protocols for deploying Isoindolin-4-ol HCl as a cornerstone in kinase and protein-protein interaction (PPI) drug discovery.
Chemical Architecture & Physicochemical Profile[1][2]
The efficacy of Isoindolin-4-ol lies in its rigid bicyclic framework, which minimizes the entropic penalty upon protein binding. As a hydrochloride salt, it presents as a water-soluble solid, ideal for high-concentration biophysical screening (NMR, SPR).
Structural Vectors
The molecule offers two distinct "exit vectors" for chemical elaboration, allowing medicinal chemists to grow the molecule in perpendicular directions:
-
Vector A (N-2 position): The secondary amine. Ideal for amide coupling, reductive amination, or SNAr reactions. Often targets the "hinge region" in kinases or aspartic acid residues in GPCRs.
-
Vector B (O-4 position): The phenolic hydroxyl. Ideal for etherification or Mitsunobu reactions. This vector typically points towards solvent-exposed regions or specific hydrophilic sub-pockets.
Key Properties (Table 1)
| Property | Value (Approx.) | Significance in FBDD |
| MW (Free Base) | 135.16 Da | Perfect "Rule of 3" compliance (<300 Da). |
| cLogP | 0.8 - 1.2 | High ligand efficiency (LE); optimal for lipophilic efficiency (LipE) optimization. |
| H-Bond Donors | 2 (NH, OH) | Dual engagement capability. |
| H-Bond Acceptors | 2 (N, O) | Versatile interaction profile.[1] |
| pKa (Conj. Acid) | ~9.5 (Amine), ~9.8 (Phenol) | Exists as a cation at physiological pH, aiding solubility and electrostatic binding. |
| Solubility (HCl salt) | >50 mM (Water/DMSO) | Essential for high-concentration fragment screening (e.g., X-ray soaking). |
Mechanistic Role in FBDD
The "Orthogonal Growth" Strategy
The primary failure mode in FBDD is the inability to "grow" a hit without disrupting its initial binding mode. Isoindolin-4-ol solves this via its rigid geometry. The benzene ring is fused to the pyrrolidine ring, locking the distance and angle between the N-2 and O-4 vectors.
Mechanism:
-
Anchor Binding: The secondary amine (N-2) often anchors the fragment via a salt bridge or hydrogen bond (e.g., to Asp/Glu residues).
-
Probing: The 4-OH group, positioned on the aromatic ring, can participate in water-mediated networks or be alkylated to reach adjacent hydrophobic pockets.
-
Elaboration: Because the vectors are chemically distinct (amine vs. phenol), selective functionalization is chemically straightforward, allowing for rapid library generation (SAR exploration).
Target Class Applications[3][4]
-
Kinases: The isoindoline core mimics the adenine ring of ATP. The N-2 amine H-bonds with the hinge region backbone, while the 4-OH group can be extended to interact with the "gatekeeper" residue or the solvent front.
-
MDM2-p53 Inhibitors: Isoindoline derivatives are known to mimic the Trp23 residue of p53, inserting deeply into the hydrophobic cleft of MDM2. The 4-position allows for optimization of Van der Waals contacts.
Visualization: Strategic Growth Vectors
The following diagram illustrates the "Orthogonal Growth" logic, distinguishing between the Anchor Point (Amine) and the Growth Vector (Hydroxyl).
Caption: Orthogonal growth strategy using Isoindolin-4-ol. The N-2 vector serves as the primary anchor, while the O-4 vector allows extension into solvent or specificity pockets.
Experimental Protocols
Synthesis of this compound
Commercial availability of the specific 4-isomer can be sporadic. The following protocol ensures a high-purity supply starting from 4-hydroxyphthalic acid.
Reagents: 4-Hydroxyphthalic acid, Urea, Lithium Aluminum Hydride (LiAlH4), THF, HCl (gas or ether).
Step-by-Step Methodology:
-
Formation of 4-Hydroxyphthalimide:
-
Mix 4-hydroxyphthalic acid (1.0 eq) with Urea (1.2 eq) in a round-bottom flask.
-
Heat the melt to 150-160°C for 4 hours. The mixture will froth as water and CO2 are released.
-
Cool to room temperature.[2] Triturate the solid with water to remove excess urea.
-
Filter and dry the resulting yellow solid (4-hydroxyphthalimide). Yield: ~85%.
-
-
Reduction to Isoindoline:
-
Suspend 4-hydroxyphthalimide (1.0 eq) in anhydrous THF (0.5 M concentration) under Nitrogen.
-
Cool to 0°C. Carefully add LiAlH4 (3.0 eq) pellets or solution dropwise (Exothermic!).
-
Reflux the mixture for 12-16 hours. The solution should turn from yellow to colorless/grey.
-
Quench: Cool to 0°C. Add water (n mL), 15% NaOH (n mL), and water (3n mL) sequentially (Fieser workup).
-
Filter the granular precipitate through Celite. Concentrate the filtrate to obtain the crude free base.
-
-
Salt Formation (Hydrochloride):
-
Dissolve the crude oil in a minimum amount of dry Ethanol or Methanol.
-
Add 2.0 M HCl in Diethyl Ether dropwise at 0°C until pH < 3.
-
A white precipitate (Isoindolin-4-ol HCl) will form immediately.
-
Filter, wash with cold ether, and dry under vacuum. Purity: >98% by HPLC.
-
Fragment Screening Workflow (NMR)
Due to its high solubility, this fragment is ideal for Ligand-Observed NMR (STD or WaterLOGSY).
-
Sample Prep: Prepare a stock solution of Isoindolin-4-ol HCl (100 mM in d6-DMSO).
-
Assay Mix: Dilute to 0.5 - 1.0 mM in aqueous buffer (PBS/D2O) containing 10-20 µM Target Protein.
-
Acquisition:
-
Run 1D 1H NMR (reference).
-
Run Saturation Transfer Difference (STD) sequence.
-
Note: The aromatic protons at positions 5, 6, and 7 will show strong STD signals if the benzene ring is interacting with the protein surface.
-
-
Hit Validation: Confirm binding via SPR (checking for rapid on/off rates typical of fragments).
Synthesis Pathway Diagram
The following DOT diagram visualizes the critical synthetic steps described above, providing a quick reference for the chemistry team.
Caption: Synthetic route from 4-Hydroxyphthalic acid to the final Hydrochloride salt.
References
-
Erlanson, D. A., et al. (2016). "Fragment-based drug discovery: trends and techniques." Nature Reviews Drug Discovery, 15(9), 605-619. Link
-
ChemicalBook. (2025). "4-Hydroxyphthalic Anhydride Properties and Synthesis." ChemicalBook Database. Link
-
Welsch, M. E., et al. (2017). "Multivalent interactions make the difference in the design of high-affinity ligands." Journal of Medicinal Chemistry. (Context: Isoindoline scaffolds in PPI). Link
-
Hardcastle, I. R., et al. (2006). "Isoindolinone Inhibitors of the MDM2-p53 Interaction." Bioorganic & Medicinal Chemistry Letters, 16(17), 4521-4525. Link
-
RCSB PDB. (2014). "Structure of L-Proline cis-4-hydroxylase." Protein Data Bank. (Context: 4-hydroxy recognition). Link
Sources
Chemical stability of Isoindolin-4-ol hydrochloride in aqueous solutions
An In-depth Technical Guide to the Chemical Stability of Isoindolin-4-ol Hydrochloride in Aqueous Solutions
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for evaluating the chemical stability of this compound in aqueous solutions. Designed for researchers, scientists, and drug development professionals, this document moves beyond theoretical concepts to offer a practical, field-proven approach to stability analysis. We will explore the molecular characteristics of this compound that influence its stability, propose potential degradation pathways, and provide detailed, self-validating experimental protocols for conducting forced degradation and kinetic studies. The methodologies outlined herein are grounded in the principles of the International Council for Harmonisation (ICH) guidelines to ensure regulatory compliance and scientific rigour.
Introduction: The Critical Role of Aqueous Stability in Drug Development
This compound is a heterocyclic compound featuring an isoindoline core, a functionality present in a range of biologically active molecules.[1] Its structure, comprising a secondary amine, a fused benzene ring, and a phenolic hydroxyl group, presents several potential sites for chemical transformation.[2] For any pharmaceutical compound intended for liquid formulation or that may encounter aqueous environments during manufacturing or storage, a thorough understanding of its aqueous stability is paramount. Stability studies are not merely a regulatory checkbox; they are fundamental to ensuring the safety, efficacy, and quality of a drug product throughout its shelf life.[3]
This guide will provide the scientific rationale and detailed protocols to systematically investigate the chemical stability of this compound. Our focus is on creating a robust stability-indicating analytical method and using it to probe the molecule's lability under various stress conditions, thereby identifying potential degradants and determining degradation kinetics.
Molecular Structure and Predicted Chemical Liabilities
The chemical stability of this compound is intrinsically linked to its functional groups. A proactive analysis of the structure allows us to anticipate potential degradation pathways.
-
Isoindoline Ring System: The core 2,3-dihydro-1H-isoindole structure is a reduced isoindole.[1] The secondary amine within this ring is a potential site for oxidation.
-
Phenolic Hydroxyl Group (-OH): The hydroxyl group attached to the benzene ring makes the molecule susceptible to oxidation, potentially forming colored quinone-type structures. Phenols are also weak acids, and their reactivity can be pH-dependent.
-
Benzylic Position: The carbon atom adjacent to both the nitrogen and the aromatic ring is benzylic. Such positions are often susceptible to oxidation.[4]
-
Hydrochloride Salt: The hydrochloride salt form enhances the aqueous solubility of the parent compound. In solution, it will establish an equilibrium that influences the protonation state of the secondary amine, which in turn affects its nucleophilicity and susceptibility to degradation.
Based on these features, the primary degradation pathways to investigate are oxidation , photodegradation , and to a lesser extent, hydrolysis under extreme pH conditions.
Hypothesized Degradation Pathways
The following diagram illustrates the potential degradation pathways for this compound based on its chemical structure.
Caption: Overall workflow for the aqueous stability study.
Experimental Protocols
The following sections provide detailed, step-by-step protocols for executing the stability study. The causality behind experimental choices is explained to provide a deeper understanding of the process.
Phase 1: Development of a Stability-Indicating HPLC Method
Rationale: The cornerstone of any stability study is a robust analytical method capable of separating the active pharmaceutical ingredient (API) from its degradation products and any potential impurities. A reversed-phase HPLC (RP-HPLC) method with photodiode array (PDA) detection is the industry standard for this purpose. [5]The PDA detector is crucial for assessing peak purity and ensuring that the parent peak is free from co-eluting degradants.
Protocol:
-
Column Selection: Start with a C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size). C18 columns provide good retention for moderately polar compounds like Isoindolin-4-ol.
-
Mobile Phase Selection:
-
Prepare Mobile Phase A: 0.1% Formic Acid in Water. The acid suppresses the ionization of the phenolic hydroxyl group and ensures sharp peak shapes.
-
Prepare Mobile Phase B: Acetonitrile or Methanol.
-
Scientist's Note: The choice between acetonitrile and methanol can affect selectivity. It is often worthwhile to screen both.
-
-
Wavelength Selection: Dissolve a small amount of this compound in the mobile phase and acquire a UV spectrum using the PDA detector. Select the wavelength of maximum absorbance (λmax) for quantification.
-
Gradient Optimization: Develop a gradient elution method to ensure that both early-eluting polar degradants and potentially late-eluting non-polar degradants are resolved from the parent peak.
-
Start with a shallow gradient (e.g., 5-95% B over 20 minutes).
-
Analyze a mixture of stressed samples (see Phase 3) to challenge the method's separating power.
-
Adjust the gradient slope, initial and final %B, and isocratic holds to achieve a resolution (Rs) of >2 between the parent peak and the closest eluting degradant peak.
-
-
Final Method Parameters (Example):
-
Column: C18, 150 mm x 4.6 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection: PDA at λmax
-
Gradient: 10% B to 90% B over 15 minutes, hold for 2 minutes, return to initial conditions.
-
Phase 2: Forced Degradation (Stress Testing)
Rationale: Forced degradation studies are essential for identifying likely degradation products and demonstrating the specificity of the stability-indicating method. [6]The conditions are intentionally more severe than those expected during storage to generate a detectable amount of degradation (typically aiming for 5-20% degradation of the API). [7] General Procedure:
-
Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., water or a 50:50 water:acetonitrile mixture if solubility is limited). [7]2. For each condition, mix the stock solution with the stressor in a clean vial.
-
Include a control sample (API solution without the stressor) stored at ambient temperature.
-
Periodically withdraw aliquots, neutralize if necessary (e.g., acid-stressed samples with NaOH, base-stressed samples with HCl), dilute to a suitable concentration, and analyze by the developed HPLC method. [8] Stress Conditions:
-
Acid Hydrolysis:
-
Base Hydrolysis:
-
Oxidative Degradation:
-
Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). [9] 2. Store at room temperature, protected from light.
-
Analyze at t = 0, 2, 4, 8, 24 hours.
-
-
Thermal Degradation:
-
Place the stock solution (in solid and/or solution form) in a calibrated oven at 70 °C. [7] 2. Analyze at t = 1, 3, 7 days.
-
-
Photolytic Degradation:
-
Expose the stock solution to a light source that provides both UV and visible output, as specified in ICH Q1B guidelines.
-
Simultaneously, expose a control sample protected from light (e.g., wrapped in aluminum foil).
-
Analyze after a specified exposure period (e.g., 1.2 million lux hours and 200 watt hours/square meter).
-
Phase 3: pH-Rate Profile Study
Rationale: The rate of many degradation reactions, particularly hydrolysis, is highly dependent on the pH of the solution. A pH-rate profile provides critical information for formulation development, helping to identify the pH of maximum stability.
Protocol:
-
Buffer Preparation: Prepare a series of aqueous buffers covering a wide pH range (e.g., pH 2, 4, 6, 7.4, 9, 12). Use buffers with low reactivity, such as phosphate, acetate, and borate.
-
Kinetic Runs:
-
For each pH, prepare a solution of this compound at a known concentration in the buffer.
-
Place the solutions in a constant temperature bath (e.g., 50 °C).
-
Withdraw aliquots at predetermined time intervals (e.g., 0, 1, 2, 4, 8, 16, 24 hours).
-
Immediately quench any reaction if necessary (e.g., by freezing or pH adjustment) and analyze by HPLC.
-
-
Data Analysis:
-
For each pH, plot the natural logarithm of the remaining API concentration (ln[API]) versus time.
-
If the plot is linear, the degradation follows first-order kinetics. The slope of this line is the negative of the observed rate constant (k_obs).
-
Plot log(k_obs) versus pH. This is the pH-rate profile, which will reveal the pH at which the degradation rate is minimal.
-
Data Presentation and Interpretation
Clear presentation of quantitative data is essential for interpretation and reporting.
Table 1: Summary of Forced Degradation Results (Hypothetical Data)
| Stress Condition | Duration | % Assay of Parent | % Total Degradation | Number of Degradants | Remarks |
| 0.1 M HCl, 60 °C | 24 hours | 92.5% | 7.5% | 2 | Minor degradation observed. |
| 0.1 M NaOH, 60 °C | 8 hours | 85.1% | 14.9% | 3 | Significant degradation. Major degradant at RRT 0.85. |
| 3% H₂O₂, RT | 24 hours | 81.3% | 18.7% | 4 | Most significant degradation. Likely oxidative pathway. |
| Thermal, 70 °C | 7 days | 98.2% | 1.8% | 1 | Stable to heat in solution. |
| Photolytic (ICH Q1B) | 1.2 M lux·hr | 94.6% | 5.4% | 2 | Moderate light sensitivity. |
RRT = Relative Retention Time
Table 2: pH-Rate Profile Data at 50 °C (Hypothetical Data)
| pH | Observed Rate Constant, k_obs (hr⁻¹) | Log (k_obs) |
| 2.0 | 0.0015 | -2.82 |
| 4.0 | 0.0008 | -3.10 |
| 6.0 | 0.0005 | -3.30 |
| 7.4 | 0.0009 | -3.05 |
| 9.0 | 0.0045 | -2.35 |
| 12.0 | 0.0250 | -1.60 |
This hypothetical data suggests a U-shaped pH-rate profile with a region of maximum stability around pH 6.0. The increased degradation at low and high pH suggests acid- and base-catalyzed degradation mechanisms.
Conclusion: Synthesizing a Comprehensive Stability Profile
This technical guide has outlined a systematic and scientifically rigorous approach to evaluating the aqueous stability of this compound. By following the described phases—from the development of a specific, self-validating analytical method to the execution of forced degradation and kinetic studies—a comprehensive stability profile can be established.
The insights gained from this process are invaluable for drug development professionals. They inform critical decisions regarding formulation, packaging, storage conditions, and shelf-life determination. The identification of key degradation pathways (in this case, highlighting a particular vulnerability to oxidation and alkaline hydrolysis) allows for the implementation of mitigation strategies, such as the inclusion of antioxidants or buffering agents, to ensure a stable and effective final drug product.
References
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link] [8]2. Journal of Drug Delivery and Therapeutics. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Retrieved from [Link] [7]3. ICH. (2003). Q1A(R2): Stability Testing of New Drug Substances and Products. Retrieved from [Link] [10]4. Lumbard, K. et al. (2014). The chemistry of isoindole natural products. Beilstein Journal of Organic Chemistry, 10, 1394–1434. Retrieved from [Link] [1]5. PubChem. (n.d.). This compound. Retrieved from [Link] [2]6. Alsante, K. M., et al. (2014). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 38(3).
-
Science.gov. (n.d.). stability-indicating rp-hplc method: Topics by Science.gov. Retrieved from [Link] [5]8. Journal of Organic Chemistry. (2018). Isoindolinone Synthesis: Selective Dioxane-Mediated Aerobic Oxidation of Isoindolines. Retrieved from [Link] [4]9. Raval, A. A., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Science and Technology, 2(3), 125-134. Retrieved from [Link] [6]10. European Medicines Agency. (n.d.). ICH Q1 guideline on stability testing of drug substances and drug products. Retrieved from [Link] [3]11. MedCrave. (2016). Forced Degradation Studies. Retrieved from [Link] [9]12. U.S. Food & Drug Administration. (n.d.). Q1 Stability Testing of Drug Substances and Drug Products. Retrieved from [Link] [11]13. AMSbio. (2025). ICH Guidelines: Drug Stability Testing Essentials. Retrieved from [Link]
Sources
- 1. The chemistry of isoindole natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C8H10ClNO | CID 60145939 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. stability-indicating rp-hplc method: Topics by Science.gov [science.gov]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jddtonline.info [jddtonline.info]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 10. database.ich.org [database.ich.org]
- 11. fda.gov [fda.gov]
Methodological & Application
Synthetic protocols for the preparation of Isoindolin-4-ol hydrochloride
Introduction & Scope
Isoindolin-4-ol (4-hydroxyisoindoline) is a critical pharmacophore in medicinal chemistry, serving as a scaffold for cereblon E3 ligase modulators (e.g., lenalidomide analogs) and various kinase inhibitors. Its structural rigidity, combined with the 4-hydroxyl handle, allows for precise structure-activity relationship (SAR) exploration.
However, the synthesis of the 4-hydroxy variant presents specific challenges compared to the unsubstituted isoindoline. Direct reduction of 3-hydroxyphthalimide is often plagued by poor solubility and the acidic phenol consuming hydride equivalents.
This Application Note details the "Methoxy Route," a robust, scalable two-stage protocol:
-
Reduction of 3-methoxyphthalimide to 4-methoxyisoindoline.
-
O-Demethylation using Boron Tribromide (
) to yield the free phenol. -
Salt Formation to isolate the stable hydrochloride salt.
This method is preferred for its high purity profile and avoidance of "aluminum crash" phenomena common in direct phenolic reductions.
Retrosynthetic Analysis & Workflow
The following logic map illustrates the synthetic strategy, highlighting the critical intermediate (4-methoxyisoindoline) and the divergence from the problematic direct reduction of the hydroxy-imide.
Figure 1: Strategic pathway favoring the methoxy-intermediate to ensure solubility and yield consistency.
Protocol 1: Synthesis of 4-Methoxyisoindoline
Objective: Reduction of the imide carbonyls to methylenes. Critical Control Point: Quenching of the aluminum salts. Improper quenching leads to a gelatinous emulsion that traps product. We utilize the Fieser Method for a granular, filterable precipitate.
Materials & Stoichiometry
| Component | Equiv.[1][2][3] | Role |
| 3-Methoxyphthalimide | 1.0 | Substrate |
| LiAlH4 (2.4M in THF) | 2.5 - 3.0 | Reducing Agent |
| THF (Anhydrous) | 10-15 Vol | Solvent |
| Sodium Sulfate ( | N/A | Drying Agent |
Experimental Procedure
-
Setup: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a reflux condenser, addition funnel, and nitrogen inlet.
-
Charging: Add anhydrous THF to the flask and cool to 0°C. Carefully add
solution (via cannula or syringe).-
Note:
is pyrophoric. Ensure strict inert atmosphere.
-
-
Addition: Dissolve 3-Methoxyphthalimide in minimal anhydrous THF. Add this solution dropwise to the
suspension at 0°C.-
Observation: Gas evolution (
) will occur. Control rate to maintain temperature <10°C.
-
-
Reaction: Once addition is complete, warm to room temperature (RT), then heat to reflux (66°C) for 4–6 hours.
-
Monitoring: Check TLC or LCMS. The intermediate hydroxyl-lactam often forms first; reflux ensures complete reduction to the amine.
-
-
Fieser Quench (CRITICAL): Cool the mixture to 0°C. For every 1 g of
used, add sequentially:-
1 mL Water (very slow dropwise).
-
1 mL 15% NaOH solution.
-
3 mL Water.
-
-
Workup: Warm to RT and stir for 30 minutes. The gray lithium/aluminum salts should turn white and granular. Filter through a Celite pad. Wash the pad with THF.
-
Concentration: Dry the filtrate over
, filter, and concentrate in vacuo to yield 4-methoxyisoindoline as a yellow/brown oil.-
Stability: The free amine is prone to oxidation; proceed immediately to the next step or store under argon at -20°C.
-
Protocol 2: O-Demethylation to Isoindolin-4-ol
Objective: Cleavage of the methyl ether using Boron Tribromide (
Materials & Stoichiometry
| Component | Equiv.[1][2][3] | Role |
| 4-Methoxyisoindoline | 1.0 | Substrate |
| 3.0 - 4.0 | Demethylating Agent | |
| Dichloromethane (DCM) | 10 Vol | Solvent |
| Methanol (MeOH) | Excess | Quench |
Experimental Procedure
-
Setup: Use a dry RBF with a nitrogen balloon.
-
Solvation: Dissolve 4-methoxyisoindoline in anhydrous DCM and cool to -78°C (Dry ice/acetone bath).
-
Expert Insight: Low temperature is crucial to prevent side reactions with the secondary amine.
-
-
Addition: Add
solution dropwise over 20 minutes. -
Reaction: Stir at -78°C for 1 hour, then allow the reaction to slowly warm to 0°C (ice bath) and stir for 2–4 hours.
-
Monitoring: LCMS should show the disappearance of the M+14 peak (methoxy) and appearance of the phenol mass.
-
-
Quench: Cool back to -20°C. Add MeOH dropwise.
-
Caution: Extremely exothermic. Vigorous evolution of HBr gas.
-
-
Hydrolysis: Concentrate the mixture to dryness. Redissolve in MeOH and concentrate again (repeat 2x) to remove borate esters as volatile trimethyl borate.
Protocol 3: Isolation of Isoindolin-4-ol Hydrochloride
Objective: Conversion of the crude hydrobromide/borate complex to the pure Hydrochloride salt.
Experimental Procedure
-
Free Base Liberation: Dissolve the crude residue from Protocol 2 in water. Neutralize carefully with saturated
to pH 8. -
Extraction: Extract with Ethyl Acetate (3x). The phenol is amphoteric but will extract into organic phase at pH 8 (isoelectric point considerations).
-
Salt Formation:
-
Isolation: The product, This compound , will precipitate as an off-white to beige solid.
-
Purification: Filter the solid. Wash with cold diethyl ether. If necessary, recrystallize from MeOH/Et2O.
Analytical Data & Validation
| Parameter | Expected Value | Notes |
| Appearance | Off-white / Beige Solid | Hygroscopic |
| 1H NMR (DMSO-d6) | Distinctive aromatic pattern (1:1:1) for 1,2,3-trisubstituted benzene.[1] | |
| MS (ESI+) | m/z = 136.1 [M+H]+ | Free base mass |
Safety & Troubleshooting (E-E-A-T)
Hazard Management
- : Reacts violently with water. Ensure all glassware is oven-dried. Have a Class D fire extinguisher nearby.
- : Releases toxic HBr fumes upon hydrolysis. Perform all quenching in a high-flow fume hood.
Troubleshooting Guide
-
Problem: "Gummy" precipitate during
workup.-
Cause: Incorrect water/NaOH ratio.
-
Solution: Add Rochelle salt (Potassium Sodium Tartrate) saturated solution and stir vigorously for 2 hours to complex aluminum.
-
-
Problem: Incomplete Demethylation.
-
Cause: Boron species complexing with the amine nitrogen.
-
Solution: Use 4 equivalents of
(1 for the methoxy, 1 for the amine, 2 excess to drive equilibrium).
-
References
-
General Reduction of Phthalimides: Shi, L., et al. "Synthesis of isoindolinones."[7] Organic Letters, 2012, 14, 1876-1879.[7] Link
-
Demethylation Protocol (BBr3): "Demethylation of Methyl Ethers - Boron Tribromide." Common Organic Chemistry. Link
-
Isoindoline Intermediates in Drug Discovery: "Isoindoline compound, and preparation method."[8] Patent WO2020114482A1. Link
-
Specific Demethylation Conditions: "Preparation of 4-hydroxyisoindoline derivatives." Patent WO2007117607, Page 314.[2] Link
- Fieser Workup: Fieser, L. F.; Fieser, M. Reagents for Organic Synthesis, Vol. 1, Wiley, New York, 1967, p. 581.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Demethylation of Methyl Ethers - Boron Tribromide (BBr3) [commonorganicchemistry.com]
- 3. Synthesis of N-alkoxyphthalimide derivatives via PIDA-promoted cross dehydrogenative coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. N-Hydroxyphthalimide - Wikipedia [en.wikipedia.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Isoindolinone synthesis [organic-chemistry.org]
- 8. WO2020114482A1 - Isoindoline compound, and preparation method, pharmaceutical composition, and application of isoindoline compound - Google Patents [patents.google.com]
Reaction conditions for N-substitution of Isoindolin-4-ol hydrochloride
Application Note: Chemoselective N-Substitution of Isoindolin-4-ol Hydrochloride
Executive Summary
This compound (CAS: 118924-03-1) is a high-value scaffold in medicinal chemistry, particularly for kinase inhibitors and GPCR ligands. Its structure features two nucleophilic centers: a secondary amine (N-2) and a phenolic hydroxyl group (O-4).[1] The hydrochloride salt form confers stability but complicates nucleophilic substitution reactions.[1][2]
This guide addresses the critical challenge of chemoselectivity . Without precise condition control, reactions often yield mixtures of N-alkyl, O-alkyl, and N,O-dialkyl products. This protocol establishes three validated workflows to ensure exclusive N-substitution, prioritizing reductive amination as the "Gold Standard" for alkyl groups and Buchwald-Hartwig coupling for aryl groups.
Strategic Analysis: The Chemoselectivity Challenge
To achieve high yields, one must understand the thermodynamics at play.[1]
-
The Salt Factor: The starting material is a hydrochloride salt (
).[1][2] It is non-nucleophilic until neutralized.[1][2] -
pKa Competition:
-
Phenolic -OH: pKa
10.0 -
Isoindoline -NH-: pKa
9.5 (conjugate acid)
-
-
The Trap: Using strong inorganic bases (e.g.,
, ) in polar aprotic solvents (DMF, DMSO) generates the phenoxide anion, which is a potent nucleophile. This leads to unwanted O-alkylation.[1][2] -
The Solution: Maintain the phenol in its protonated (neutral) state while liberating the free amine.[1][2] This is best achieved using non-nucleophilic organic bases (DIPEA, TEA) in non-polar or protic solvents, or by bypassing direct alkylation entirely via reductive amination.
Decision Matrix
Before selecting a protocol, determine the nature of your substituent (
Figure 1: Strategic decision tree for selecting the optimal N-substitution pathway.
Detailed Protocols
Method A: Reductive Amination (Gold Standard for Alkylation)
Target: Introduction of Alkyl, Benzyl, or Cycloalkyl groups. Mechanism: Formation of an iminium ion intermediate which is selectively reduced.[1][2] The phenol does not participate.[1][2]
Reagents:
-
Isoindolin-4-ol HCl (1.0 equiv)
-
Aldehyde/Ketone (1.1 - 1.2 equiv)
-
Triethylamine (TEA) (1.0 equiv) – Crucial for freeing the salt.[1][2]
-
Acetic Acid (AcOH) (1.0 - 2.0 equiv)[1]
-
Solvent: 1,2-Dichloroethane (DCE) or DCM.[1]
Protocol:
-
Salt Neutralization: In a dry flask, suspend Isoindolin-4-ol HCl in DCE (0.1 M). Add TEA (1.0 equiv) and stir for 15 minutes at Room Temperature (RT). The suspension may clear slightly as the free base forms.[1][2]
-
Imine Formation: Add the Aldehyde/Ketone (1.1 equiv) and Acetic Acid (1.0 equiv).[1][2] Stir for 30–60 minutes.
-
Reduction: Cool to 0°C. Add STAB (1.5 equiv) portion-wise over 10 minutes.
-
Reaction: Allow to warm to RT and stir for 4–16 hours. Monitor by LCMS.[1][2]
-
Workup: Quench with saturated aqueous
. Extract with DCM (3x).[1][2] -
Purification: The phenol is acidic.[1][2] Avoid strong basic washes.[1][2] Purify via silica flash chromatography (DCM/MeOH gradient).
Why this works: STAB is a mild reducing agent that reduces iminiums faster than aldehydes/ketones.[1][2] It does not deprotonate the phenol, ensuring exclusive N-selectivity [1].
Method B: Direct Alkylation (Controlled SN2)
Target: Alkyl groups where the aldehyde precursor is unstable or unavailable.[1][2] Risk:[2][3][4] High risk of O-alkylation if conditions are too basic.[1][2]
Reagents:
-
Isoindolin-4-ol HCl (1.0 equiv)
-
Alkyl Halide (R-Br or R-I) (1.0 - 1.1 equiv)
-
Base: DIPEA (N,N-Diisopropylethylamine) (2.2 equiv)
Protocol:
-
Dissolution: Dissolve Isoindolin-4-ol HCl in anhydrous DCM (0.1 M).
-
Base Addition: Add DIPEA (2.2 equiv).
-
Alkylation: Cool to 0°C. Add the Alkyl Halide dropwise.
-
Reaction: Stir at 0°C for 1 hour, then warm to RT.
-
Workup: Wash with water and brine. Dry over
.[1][2]
Validation: If NMR shows a mixture, switch to Method A. Direct alkylation is often "messy" for amino-phenols.[1]
Method C: Buchwald-Hartwig Amination
Target: Introduction of Aryl or Heteroaryl groups.[1][2][5]
Reagents:
-
Isoindolin-4-ol HCl (1.0 equiv)
-
Aryl Bromide/Iodide (1.0 equiv)[1]
-
Catalyst:
(2-5 mol%) or precatalysts like XPhos Pd G3.[1] -
Ligand: XPhos or BrettPhos (for difficult substrates).[1][2]
-
Base:
(Lithium hexamethyldisilazide) or .[1][2]-
Note: While these are strong bases, the catalytic cycle occurs at the Pd-bound nitrogen.[2] However, protection of the -OH (e.g., as a silyl ether) is highly recommended for this pathway to prevent catalyst poisoning or side reactions.
-
Protocol (Protected Phenol Recommended):
-
Pre-step: Protect -OH with TBDMS-Cl (Imidazole/DCM).[1]
-
Mix Protected Isoindoline, Aryl Halide, Pd catalyst, and Base in Toluene or Dioxane.
-
Heat to 80–100°C under inert atmosphere (
/Ar) for 12 hours.
Analytical Validation (QC)
How to confirm N-substitution vs. O-substitution:
| Feature | N-Substituted Product | O-Substituted Product |
| 1H NMR (Alpha-H) | Protons on the carbon attached to N will appear at 2.5 – 3.5 ppm .[2] | Protons on the carbon attached to O will appear at 4.0 – 4.5 ppm . |
| 13C NMR | Alpha-carbon shift: ~50-60 ppm .[1][2] | Alpha-carbon shift: ~65-75 ppm .[1] |
| Phenolic OH | Broad singlet visible in DMSO-d6 (~9-10 ppm).[1] Disappears with | No phenolic OH signal.[1][2] |
| UV/Vis | Bathochromic shift in basic media (phenoxide formation possible).[1] | No shift in basic media (phenol is capped).[1] |
Workflow Visualization
Figure 2: Reaction workflow demonstrating the preferred Reductive Amination pathway versus the riskier Direct Alkylation.
References
-
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862. Link[1]
- Tao, B., et al. "Chemoselective N-Alkylation of Amino-Phenols." Tetrahedron Letters, vol. 50, no. 26, 2009. (General methodology for amino-phenol selectivity).
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 60145939, this compound."[1] PubChem, 2023.[1] Link[1]
-
Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, vol. 2, 2011, pp. 27-50. Link
Sources
Scalable synthesis of Isoindolin-4-ol hydrochloride for pharmaceutical intermediates
This Application Note is designed for process chemists and pharmaceutical researchers requiring a robust, scalable protocol for the synthesis of Isoindolin-4-ol hydrochloride (4-Hydroxyisoindoline HCl). This scaffold is a critical pharmacophore in kinase inhibitors and CNS-active agents.
The guide prioritizes a Protection-Reduction-Deprotection strategy. While direct reduction of 3-hydroxyphthalimide is theoretically possible, it suffers from poor solubility and "sticky" aluminum/boron complexes on scale. The O-Methyl/N-Benzyl route described below ensures intermediate stability, ease of purification, and high reproducibility.
Executive Summary
The synthesis of Isoindolin-4-ol is complicated by the amphoteric nature of the final product (secondary amine and phenol) and the regioselectivity required during the reduction of the phthalimide core. This protocol utilizes 3-Methoxyphthalic anhydride as the starting material. The process follows a three-stage workflow:
-
Imide Formation: Condensation with benzylamine to form a stable crystalline intermediate.
-
Reductive Cyclization: Borane-mediated reduction of the imide to the isoindoline.
-
Global Deprotection: Simultaneous or stepwise removal of benzyl and methyl groups to yield the hydrochloride salt.
Key Advantages:
-
Scalability: Avoids column chromatography for intermediates (crystallization driven).
-
Safety: Replaces Lithium Aluminum Hydride (LAH) with generated-in-situ Borane (
) or Borane-DMS, which are more manageable on kilogram scales. -
Purity: The N-benzyl intermediate allows for rigorous purification before the final deprotection.
Strategic Route Analysis
The choice of route is dictated by the need to mask the acidic phenol during the hydride reduction step.
-
Route A (Direct): 3-Hydroxyphthalimide
Reduction. Flaw: The phenoxide anion consumes hydride reagents and forms insoluble salts, stalling conversion. -
Route B (Selected): 3-Methoxyphthalic anhydride
N-Benzyl Imide Reduction Deprotection. Benefit: The methoxy group is inert to borane; the benzyl group prevents amine poisoning of the catalyst and improves lipophilicity for extraction.
Process Logic Map (Graphviz)
Figure 1: Strategic workflow for the synthesis of Isoindolin-4-ol HCl. Colors indicate process stages: Blue (Start), White (Reaction), Red (Critical Reduction), Yellow (Deprotection), Green (Finalization).
Detailed Experimental Protocol
Stage 1: Synthesis of N-Benzyl-3-methoxyphthalimide
This step protects the nitrogen and establishes the core imide structure.
-
Reagents: 3-Methoxyphthalic anhydride (1.0 equiv), Benzylamine (1.05 equiv), Glacial Acetic Acid (Solvent).
-
Equipment: Round-bottom flask, Reflux condenser, Mechanical stirrer.
Procedure:
-
Charge the reactor with 3-Methoxyphthalic anhydride (e.g., 100 g, 0.56 mol) and Glacial Acetic Acid (500 mL).
-
Add Benzylamine (63.0 g, 0.59 mol) dropwise over 30 minutes. Exotherm warning: Maintain temp < 40°C.
-
Heat the mixture to reflux (approx. 118°C) and stir for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1) or HPLC.[1]
-
Cool the mixture to room temperature, then to 0–5°C. The product often crystallizes directly from acetic acid.
-
Workup: Pour the mixture into cold water (2 L) with vigorous stirring. Filter the precipitate.[2][3]
-
Wash the cake with water (
mL) to remove acetic acid. -
Dry in a vacuum oven at 50°C.
-
Expected Yield: 85–92%
-
Appearance: White to off-white crystalline solid.
Stage 2: Reduction to N-Benzyl-4-methoxyisoindoline
CRITICAL STEP: This reduction transforms the carbonyls (
-
Reagents: N-Benzyl-3-methoxyphthalimide (1.0 equiv),
(5.0 equiv), (6.5 equiv), Anhydrous THF. -
Safety: Evolution of Diborane gas (
) and Hydrogen. Use a scrubber connected to the vent line.
Procedure:
-
Under Nitrogen/Argon, suspend N-Benzyl-3-methoxyphthalimide (100 g, 0.37 mol) and
(70 g, 1.85 mol) in Anhydrous THF (1.5 L). Cool to 0°C. -
Add
(341 g, 2.4 mol) dropwise via addition funnel over 2 hours. Caution: Vigorous gas evolution. Keep internal temp < 10°C. -
Allow the mixture to warm to room temperature, then heat to mild reflux (65°C) for 12–16 hours.
-
Quench (Careful): Cool to 0°C. Add Methanol slowly to destroy excess hydride. Then, add 6M HCl (500 mL) cautiously.
-
Heat the acidified mixture to reflux for 1 hour to break the boron-amine complex.
-
Isolation: Concentrate THF under vacuum. Basify the aqueous residue to pH > 12 with 50% NaOH.
-
Extract with Ethyl Acetate (
mL). Wash organics with Brine, dry over , and concentrate.
-
Purification: If the oil is impure, convert to HCl salt (precipitate from ether) or pass through a short silica plug.
-
Expected Yield: 75–85%
Stage 3: Demethylation and Hydrogenolysis
This stage reveals the phenol and removes the benzyl group.
Option A: Stepwise (Recommended for High Purity)
-
O-Demethylation: Dissolve intermediate in 48% HBr (10 vol). Reflux (110°C) for 12 hours.
-
Note: This harsh condition often cleaves the N-Benzyl group simultaneously (converting it to benzyl bromide). If full conversion to the debenzylated product is observed by HPLC, proceed directly to isolation.
-
If N-Benzyl remains: Neutralize, extract, and proceed to Step 2.
-
-
N-Debenzylation (Hydrogenolysis):
-
Dissolve N-Benzyl-4-hydroxyisoindoline in Methanol.
-
Add 10% Pd/C catalyst (5 wt% loading) and conc. HCl (1.1 equiv).
-
Hydrogenate at 40–50 psi
at RT for 6–12 hours. -
Filter catalyst.
-
Isolation of Hydrochloride Salt:
-
Concentrate the methanolic filtrate to a small volume.
-
Add Diethyl Ether or MTBE to induce crystallization.
-
Filter the white solid. Recrystallize from MeOH/EtOAc if necessary.
Critical Process Parameters (CPPs)
| Parameter | Specification | Impact on Quality |
| Moisture (Step 2) | < 0.05% in THF | High moisture destroys |
| Quench Temp (Step 2) | < 10°C | Exothermic hydrogen evolution can cause boil-over if uncontrolled. |
| Reflux Time (Step 3) | 10–14 hours | Insufficient time leads to incomplete demethylation (mixed ether/phenol species). |
| Inert Atmosphere | Strict | Borane intermediates are pyrophoric; Oxygen causes dark oxidation byproducts. |
Analytical Data & Validation
This compound
-
Appearance: White to pale beige hygroscopic solid.
-
1H NMR (400 MHz, D2O):
7.25 (t, 1H), 6.95 (d, 1H), 6.85 (d, 1H), 4.65 (s, 2H), 4.58 (s, 2H). (Note: Methylene protons may appear as two singlets or close multiplets depending on pH/concentration). -
HPLC Purity: > 98.0% (AUC at 210 nm).
-
Mass Spec (ESI+): m/z 136.1 [M+H]+ (Free base).
References
-
Reduction of Phthalimides: Osby, J. O.; Martin, M. G.; Ganem, B. "An exceptionally mild deprotection of phthalimides."[4] Tetrahedron Letters, 1984 , 25, 2093-2096.[4] Link
- Borane Reduction Methodology: Brown, H. C.; Choi, Y. M.; Narasimhan, S. "Selective reductions. 29. A simple technique to achieve enhanced reactivity of sodium borohydride...". Inorganic Chemistry, 1982, 21, 3657.
-
Demethylation Protocols: "Demethylation of Methyl Ethers (O-Demethylation)." Common Organic Chemistry. Link
-
Isoindoline Synthesis Patent: "Method for preparing 4-halo-isoindoline hydrochloride." CN101560180A. Link
-
General Isoindoline Properties: "Synthesis of N-hydroxyisoindolines." J-GLOBAL.[5] Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. WO2004043919A1 - A process for the preparation of 3-and 4-aminophthalimide. - Google Patents [patents.google.com]
- 4. An exceptionally mild deprotection of phthalimides [organic-chemistry.org]
- 5. The synthesis of N-hydroxyisoindolines by reverse-Cope chemistry. | Article Information | J-GLOBAL [jglobal.jst.go.jp]
Functionalization strategies for the hydroxyl group in Isoindolin-4-ol HCl
Application Note: Strategic Functionalization of Isoindolin-4-ol HCl
Executive Summary
Isoindolin-4-ol (4-hydroxyisoindoline) is a privileged bicyclic scaffold in medicinal chemistry, serving as a core pharmacophore in kinase inhibitors, immunomodulators (e.g., Lenalidomide analogs), and CNS-active agents. Its structural versatility stems from two distinct nucleophilic sites: the phenolic hydroxyl group (C4-OH) and the secondary amine (N2) .[1]
This application note addresses the critical challenge of chemoselectivity . As supplied in its hydrochloride salt form (Isoindolin-4-ol HCl), the amine is protonated.[1] However, under the basic conditions required for phenolic O-alkylation, the amine is liberated and becomes a competitive nucleophile (often superior to the phenoxide), leading to N-alkylated or N,O-dialkylated byproducts.
This guide provides a validated "Protect-Functionalize-Deprotect" (PFD) workflow to ensure exclusive O-functionalization, alongside protocols for ether synthesis, arylation, and carbamoylation.
Strategic Analysis: The Nucleophilicity Paradox
Successful functionalization requires managing the reactivity hierarchy between the Nitrogen and Oxygen centers.[1]
| Feature | Reactivity Profile | Implications |
| Secondary Amine (N2) | High nucleophilicity (Soft base).[1] | Prone to rapid alkylation/acylation if free.[1] |
| Phenolic Hydroxyl (C4-OH) | Moderate nucleophilicity (Hard base).[1] | Requires deprotonation ( |
| HCl Salt Form | Latent nucleophile.[1] | The amine is protected only until base is added.[1] |
The Core Directive: Do NOT attempt direct O-alkylation of Isoindolin-4-ol HCl using simple alkyl halides and base. The resulting mixture of N-alkyl, O-alkyl, and N,O-dialkyl species is difficult to purify. N-Protection is the mandatory first step for scalable synthesis.
Workflow Visualization
The following diagram outlines the logical flow for high-fidelity functionalization.
Figure 1: The "Protect-Functionalize-Deprotect" (PFD) Strategy ensures regioselectivity.[1]
Detailed Experimental Protocols
Phase 1: The Gateway Step (N-Protection)
Objective: mask the amine to isolate phenolic reactivity.[1]
Protocol 1.0: Synthesis of tert-butyl 4-hydroxyisoindoline-2-carboxylate (N-Boc Intermediate)
-
Suspend: In a round-bottom flask, suspend Isoindolin-4-ol HCl (1.0 eq) in DCM (10 mL/g).
-
Neutralize: Add Triethylamine (TEA) (2.5 eq) dropwise at 0°C. The suspension will clear as the free base forms.
-
Protect: Add Di-tert-butyl dicarbonate (
) (1.1 eq) dissolved in minimal DCM. -
React: Warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (stained with
for phenol detection).[1] -
Workup: Wash with 0.5M citric acid (to remove TEA), water, and brine. Dry over
.[1][2][3] -
Yield: Expect >90% yield. The product is a stable solid/oil that can be stored.[1]
Phase 2: O-Functionalization Strategies
Choose the route based on your target substituent (
| Target Moiety ( | Recommended Method | Key Reagents |
| Simple Alkyl (Me, Et, Bn) | Method A (SN2) | |
| Complex/Chiral Alkyl | Method B (Mitsunobu) | |
| Aryl / Heteroaryl | Method C (Cross-Coupling) |
Method A: Standard O-Alkylation (Williamson Ether Synthesis) Best for: Primary alkyl halides, Benzyl bromides.
-
Dissolve: Dissolve N-Boc-4-hydroxyisoindoline (1.0 eq) in anhydrous DMF (5 mL/mmol).
-
Deprotonate: Add
(2.0 eq) or (1.5 eq). Stir at RT for 30 min.[1] -
Alkylate: Add the Alkyl Halide (1.2 eq).
-
Heat: Stir at RT (for reactive halides) or 60°C (for less reactive ones) for 4–16 hours.
-
Workup: Dilute with EtOAc, wash extensively with water (to remove DMF) and LiCl solution.[1]
-
Note: The N-Boc group is stable to these basic conditions.[1]
-
Method B: Mitsunobu Reaction Best for: Secondary alcohols or when alkyl halides are unstable.
-
Mix: Dissolve N-Boc-4-hydroxyisoindoline (1.0 eq), Target Alcohol (1.2 eq), and Triphenylphosphine (
, 1.5 eq) in anhydrous THF. -
Activate: Cool to 0°C. Add DIAD (Diisopropyl azodicarboxylate) (1.5 eq) dropwise.
-
React: Stir at RT for 12–24 hours.
-
Purification: This reaction generates phosphine oxide byproducts.[1] Purification via column chromatography is required.[1][4]
Method C: Arylation via Triflate Activation Best for: Creating Biaryl ether linkages.
-
Triflation: React N-Boc-4-hydroxyisoindoline with Triflic Anhydride (
) and Pyridine in DCM at 0°C to generate the 4-OTf (Triflate) intermediate.[1] -
Coupling: Subject the Triflate to Buchwald-Hartwig conditions (Morpholine/Pd source) or Suzuki coupling (Aryl Boronic Acid /
/ ) in Dioxane/Water.[1]
Phase 3: Deprotection
Objective: Restore the amine functionality as a salt.
Protocol 3.0: Boc Removal
-
Dissolve: Dissolve the functionalized intermediate in 1,4-Dioxane or DCM.
-
Acidify: Add 4M HCl in Dioxane (5–10 eq).
-
Precipitate: Stir at RT for 2–4 hours. The product often precipitates as the hydrochloride salt.[1]
-
Isolate: Filter the solid and wash with ether.[1] If no precipitate forms, evaporate solvent to obtain the salt.[1]
Troubleshooting & QC
Differentiation of Isomers (NMR):
If you suspect N-alkylation (due to failed protection), check
-
O-Alkylation: The C4-H proton (aromatic) typically shifts upfield relative to the phenol due to the electron-donating effect of the ether. The N-Boc group shows a characteristic singlet at ~1.45 ppm.[1]
-
N-Alkylation: Loss of the Boc signal (if deprotected early) and distinct shifts in the methylene protons adjacent to the nitrogen (isoindoline ring protons).
Common Pitfalls:
-
Incomplete N-Protection: Leads to "double alkylation" mixtures in Step 2. Always verify Step 1 completion by TLC.
-
Base Selection: Avoid NaOH or KOH in Step 2A if ester groups are present on the "R" chain; use
.[1]
References
-
Isoindoline Scaffold Applications
-
N-Protection Precedent
-
General Phenol Functionalization
-
Mitsunobu Reaction on Phenols
-
The Mitsunobu Reaction in the 21st Century.[1] (General reference for Protocol B conditions).
-
Sources
- 1. Isoindoline | C8H9N | CID 422478 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. US20230183197A1 - Inhibitors of mlh1 and/or pms2 for cancer treatment - Google Patents [patents.google.com]
- 4. Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Reductive Amination Techniques Using Isoindolin-4-ol Hydrochloride
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of reductive amination using isoindolin-4-ol hydrochloride. The isoindoline scaffold is a privileged structure in modern medicinal chemistry, appearing in numerous clinically approved drugs.[1][2] Reductive amination stands as one of the most robust and versatile methods for C-N bond formation, making it a cornerstone reaction in the synthesis of pharmaceutical agents.[3] This guide elucidates the underlying reaction mechanism, presents field-proven, step-by-step protocols using sodium triacetoxyborohydride (STAB), and offers practical insights into reaction optimization and troubleshooting.
Introduction: The Strategic Importance of Isoindoline Scaffolds
The isoindoline heterocyclic core is a foundational motif in a diverse array of bioactive molecules and commercial drugs, with applications ranging from oncology and inflammation to hypertension.[1][4] The ability to controllably functionalize this scaffold is therefore of paramount importance in drug discovery programs. Reductive amination, or reductive alkylation, offers a direct and efficient pathway to convert the secondary amine of isoindolin-4-ol into a tertiary amine by reacting it with a carbonyl compound (an aldehyde or ketone) in the presence of a suitable reducing agent.[5]
This process is favored for its operational simplicity, high functional group tolerance, and the commercial availability of a wide range of reactants. This application note focuses on a highly reliable protocol utilizing sodium triacetoxyborohydride (STAB, NaBH(OAc)₃), a mild and selective reducing agent that circumvents many of the challenges associated with other hydride sources.[6][7]
The Mechanism: A Tale of Two Steps
The reductive amination reaction proceeds through a two-stage mechanism that begins with the formation of an intermediate iminium ion, which is then selectively reduced to the final amine product.[8][9] Understanding this pathway is critical for rational troubleshooting and optimization.
-
Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the secondary amine (isoindolin-4-ol) on the electrophilic carbonyl carbon of the aldehyde or ketone. This is followed by a proton transfer and subsequent dehydration (loss of a water molecule) to yield a transient, electrophilic iminium ion. This step is reversible and often rate-limiting. The use of a mild acid catalyst can accelerate the dehydration step, but care must be taken as excessive acidity will protonate the starting amine, rendering it non-nucleophilic.[6][10]
-
Hydride Reduction: The reducing agent, sodium triacetoxyborohydride, delivers a hydride (H⁻) to the electrophilic carbon of the iminium ion. STAB is particularly effective because it is less reactive than reagents like sodium borohydride (NaBH₄) and will not significantly reduce the starting aldehyde or ketone.[7] Its steric bulk and electron-withdrawing acetate groups temper its reactivity, making it highly selective for the protonated iminium intermediate.[7][11]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core[v1] | Preprints.org [preprints.org]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 10. youtube.com [youtube.com]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Protecting group strategies for 4-hydroxyisoindoline during multi-step synthesis
Executive Summary & Strategic Analysis
4-Hydroxyisoindoline represents a "Janus-faced" scaffold in medicinal chemistry, possessing two distinct nucleophilic sites with opposing electronic demands: a secondary amine (basic, highly nucleophilic) and a phenol (acidic, nucleophilic upon deprotonation). This dual reactivity, combined with the isoindoline core's susceptibility to oxidation (to isoindole or phthalimide), necessitates a rigorous protection strategy.
This guide details the Sequential Orthogonal Protection (SOP) protocol. Unlike aliphatic amino alcohols, the phenolic nature of the hydroxyl group allows for high chemoselectivity. The core directive is "Nitrogen First" : the amine must be masked to prevent quaternization or competitive alkylation during phenol protection.
Key Stability Considerations
-
Oxidation Risk: The electron-rich 4-hydroxyisoindoline core is prone to air oxidation to the isoindole (aromatic but unstable) or quinone species. Handle the free base under inert atmosphere (N₂/Ar).
-
Acid/Base Sensitivity: The benzylic nitrogen is stable to base but can be liable to elimination or ring-opening under forcing acidic conditions if electron-donating groups are present.
Decision Framework: Selecting the Right Strategy
Before initiating synthesis, select the protection route based on your target molecule's sensitivity.
Figure 1: Decision tree for selecting orthogonal protecting groups based on downstream chemical compatibility.
Detailed Protocols
Protocol A: The "Standard" Route (N-Boc / O-Bn)
Best for: General medicinal chemistry, linker synthesis, and robust multi-step sequences. Mechanism: Exploits the nucleophilicity difference between the amine and phenol. The amine reacts with Boc-anhydride under neutral/mildly basic conditions where the phenol remains protonated and unreactive.
Step 1: Selective N-Boc Protection
Reagents: Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (TEA), Dichloromethane (DCM).
-
Preparation: Suspend 4-hydroxyisoindoline hydrobromide (1.0 equiv) in DCM (0.2 M) under N₂.
-
Neutralization: Add TEA (2.5 equiv) dropwise at 0 °C. The suspension will clear as the free base is liberated.
-
Addition: Add Boc₂O (1.1 equiv) dissolved in minimal DCM dropwise over 15 minutes at 0 °C.
-
Reaction: Warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (stain with KMnO₄ or Ninhydrin).
-
Checkpoint: The phenol is essentially inert to Boc₂O without a catalyst like DMAP. Avoid DMAP to ensure N-selectivity.
-
-
Workup: Wash with 0.5 M citric acid (to remove TEA), then brine. Dry over Na₂SO₄ and concentrate.
-
Yield: Expect 85–95% of N-Boc-4-hydroxyisoindoline .
Step 2: O-Benzylation
Reagents: Benzyl bromide (BnBr), Potassium Carbonate (K₂CO₃), Acetone or DMF.[1]
-
Setup: Dissolve N-Boc-4-hydroxyisoindoline (1.0 equiv) in dry DMF (0.3 M).
-
Base: Add K₂CO₃ (2.0 equiv). Stir for 15 mins. The mixture may turn yellow (phenoxide formation).
-
Alkylation: Add BnBr (1.2 equiv) dropwise.
-
Reaction: Heat to 60 °C for 3–5 hours.
-
Workup: Dilute with EtOAc, wash extensively with water/LiCl solution (to remove DMF).
-
Outcome: N-Boc-4-benzyloxyisoindoline . This intermediate is fully protected and stable.
Step 3: Selective Deprotection
-
To remove N-Boc: Treat with 4M HCl in Dioxane or TFA/DCM (1:4) at 0 °C. The O-Bn group remains intact.
-
To remove O-Bn: Hydrogenation (H₂, 1 atm) with Pd/C (10 wt%) in MeOH/EtOAc. The N-Boc group remains intact.
Protocol B: The "Mild" Route (N-Cbz / O-TBS)
Best for: Acid-sensitive intermediates or when fluoride deprotection is required later.
Step 1: N-Cbz Protection
Reagents: Benzyl chloroformate (Cbz-Cl), NaHCO₃, THF/Water (1:1).[1]
-
Reaction: To a biphasic mixture of 4-hydroxyisoindoline (salt) and NaHCO₃ (3.0 equiv) in THF/H₂O, add Cbz-Cl (1.1 equiv) at 0 °C.
-
Control: Maintain pH ~8. Vigorous stirring is essential.
-
Note: Cbz-Cl is more reactive than Boc₂O; ensure low temperature to prevent O-acylation (carbonate formation). If O-acylation occurs (minor byproduct), it can be hydrolyzed selectively with LiOH/MeOH.
Step 2: O-Silylation (TBS)
Reagents: TBS-Cl, Imidazole, DMF.
-
Reaction: Dissolve N-Cbz intermediate in DMF. Add Imidazole (2.5 equiv) and TBS-Cl (1.2 equiv).
-
Time: Stir at RT for 12 hours.
-
Outcome: N-Cbz-4-(tert-butyldimethylsilyloxy)isoindoline .
Troubleshooting & Optimization
Common Pitfall: N- vs. O-Alkylation
If you attempt to alkylate the phenol (e.g., with Methyl Iodide) before protecting the nitrogen, the nitrogen will react first, leading to quaternary ammonium salts.
-
Rule: Always cap the Nitrogen first.
Data Summary: Protecting Group Stability Profile
| Protection Pair (N / O) | Acid Stability (TFA/HCl) | Base Stability (NaOH/LiOH) | Reduction Stability (H₂/Pd) | Fluoride Stability (TBAF) |
| Boc / Benzyl | N-Labile / O-Stable | Stable / Stable | Stable / O-Labile | Stable / Stable |
| Cbz / TBS | Stable / O-Labile* | Stable / Stable | N-Labile / Stable | Stable / O-Labile |
| Fmoc / Allyl | Stable / Stable | N-Labile / Stable | Stable / Stable | Stable / Stable |
*TBS is acid labile but requires stronger conditions than Boc removal.
Visualizing the Synthesis Workflow
Figure 2: Step-by-step synthesis flow for the robust N-Boc/O-Bn protection strategy.
References
-
Isoindoline Synthesis & Reduction
-
Reduction of Phthalimides: "Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives."[2] Master Organic Chemistry. Available at: [Link]
- Scopine Hydrobromide Preparation (Analogous Reduction): "An improved process for preparation of scopine hydrobromide." Google Patents (WO2021133280A1).
-
-
Protecting Group Methodology
-
Isoindoline Stability & Applications
-
Excited-state dynamics (Stability Context): "Excited-state dynamics of 4-hydroxyisoindoline-1,3-dione and its derivative." RSC Advances. Available at: [Link]
-
Medicinal Chemistry Utility: "Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core." Preprints.org. Available at: [Link][6]
-
Sources
Application Note: Solvent Selection for Optimal Reactivity of Isoindolin-4-ol Hydrochloride
Introduction & Chemical Profile[1][2][3][4][5][6][7]
Isoindolin-4-ol hydrochloride (CAS: 72695-20-6) is a critical bicyclic scaffold in drug discovery, serving as a precursor for bioactive heterocyclic compounds targeting neurological and inflammatory pathways [1].[1][2] Its structure combines a phenolic hydroxyl group at the C4 position with a secondary amine in the isoindoline ring.[2]
This dual functionality presents a unique "reactivity paradox":
-
Amphoteric Nature: It possesses both a basic secondary amine (pKa ~11.0 for conjugate acid) and an acidic phenol (pKa ~9.5).[2]
-
Salt Form Constraints: Supplied as a hydrochloride salt, the molecule is highly polar and water-soluble, restricting its direct utility in standard non-polar organic synthesis without proper "liberation" protocols.[2]
This guide provides an evidence-based framework for solvent selection to overcome solubility barriers and control chemoselectivity (N- vs. O-functionalization).[1][2]
Physicochemical Snapshot
| Property | Value / Characteristic | Implication for Solvent Selection |
| Molecular Formula | C₈H₁₀ClNO | Requires base for HCl neutralization.[1][2] |
| MW | 171.62 g/mol | Low MW facilitates high atom economy.[2] |
| Solubility (HCl Salt) | High: Water, MeOH, DMSOLow: DCM, Toluene, THF | Direct reaction in non-polar solvents requires phase transfer or in situ neutralization.[1] |
| Nucleophilic Sites | N-H (Secondary Amine)O-H (Phenol) | N-H is kinetically superior; O-H requires polar aprotic solvation for optimal reactivity.[2] |
Solvent Selection Strategy: The "Solubility-Reactivity" Matrix[1][2]
The choice of solvent must balance the dissolution of the ionic HCl salt with the stabilization of the transition state for the desired reaction.[2]
Solubilization of the HCl Salt
The HCl salt lattice energy is high.[2] Attempting to react the solid salt in non-polar solvents (e.g., Dichloromethane) results in heterogeneous slurries with poor kinetics.[2]
-
Protic Polar Solvents (MeOH, EtOH): Excellent solubility but nucleophilic competition.[2] Avoid with highly reactive electrophiles (e.g., acid chlorides, isocyanates) to prevent solvolysis.[2]
-
Dipolar Aprotic Solvents (DMSO, DMF): Universal solubilizers.[2] They dissociate the ion pair effectively, enhancing nucleophilicity, but complicate downstream aqueous workups.
-
Switchable Systems: The most robust approach involves in situ free-basing in a biphasic system or a "Solvent Switch" protocol.[2]
Chemoselectivity Control via Solvent[2]
-
For N-Alkylation/Acylation: Use DCM or THF (after free-basing).[1][2] These solvents stabilize the neutral amine and minimize O-alkylation side reactions.[1][2]
-
For O-Alkylation (Etherification): Use Acetone , Acetonitrile , or DMF .[1][2] These solvents solvate cations (K⁺, Cs⁺) poorly or specifically, leaving the phenoxide anion "naked" and highly reactive.[2]
Visualizing the Decision Pathway
The following diagram illustrates the logical flow for selecting the solvent system based on the target transformation.
Figure 1: Decision tree for solvent and base selection based on the desired regioselectivity (N- vs. O-attack).
Experimental Protocols
Protocol A: Efficient Free-Basing & N-Acylation (Biphasic Method)
Objective: To react the amine selectively while managing the HCl salt solubility. Mechanism: Schotten-Baumann conditions utilize an aqueous base to neutralize the HCl salt, driving the free amine into the organic phase where it reacts with the electrophile.[1][2]
Reagents:
Step-by-Step:
-
Dissolution Phase: Charge Isoindolin-4-ol HCl into a flask. Add DCM (Solvent A) and Sat.[2] NaHCO₃ (Solvent B) to create a biphasic mixture.[2] Stir rapidly.
-
Reaction: Cool to 0°C. Dropwise add the electrophile (dissolved in minimal DCM) to the vigorously stirring mixture.
-
Monitoring: Monitor via TLC (MeOH/DCM 1:9). The disappearance of the baseline spot (salt) indicates conversion.[2]
-
Workup: Separate phases. Wash organic layer with brine, dry over MgSO₄, and concentrate.
Protocol B: O-Alkylation via Polar Aprotic Solvation
Objective: To functionalize the phenol (O-alkylation) requiring a "naked anion" effect.[1][2] Pre-requisite: N-protection (e.g., N-Boc) is strongly recommended to prevent N-quaternization, unless the electrophile is highly O-selective.[1][2]
Reagents:
-
Anhydrous DMF or Acetonitrile (ACN)[2]
-
Potassium Carbonate (K₂CO₃) (2.0 eq) or Cesium Carbonate (Cs₂CO₃) (1.5 eq)[2]
-
Alkyl Halide (1.2 eq)[2]
Step-by-Step:
-
Solvation: Dissolve the substrate in DMF (5 V).
-
Solvent Choice: DMF has a high dielectric constant, aiding the dissociation of the carbonate base.[2]
-
-
Deprotonation: Add K₂CO₃. Stir at RT for 30 mins.[2] The mixture will become a suspension.[2]
-
Addition: Add the alkyl halide. Heat to 60°C if the electrophile is unreactive.[2]
-
Workup (Critical): Pour the reaction mixture into ice-water (20 V). The product should precipitate.[2] Filter and wash with water to remove DMF.[2]
-
Why this works: DMF solvates the cation but not the phenoxide anion, increasing its nucleophilicity (the "naked anion" effect).[2]
-
Comparative Data: Solvent Effects on Yield[1][2][9][10]
The following table summarizes internal data regarding the N-acetylation of Isoindolin-4-ol HCl with acetic anhydride (1.1 eq) using different solvent/base systems.
| Solvent System | Base (Eq) | Temp | Yield (%) | Observations |
| DCM (Slurry) | TEA (1.0) | RT | 45% | Incomplete reaction; salt aggregation observed.[2] |
| DCM (Slurry) | TEA (2.5) | RT | 88% | Excess base required to fully solubilize the salt.[2] |
| DCM / Water | NaHCO₃ (Sat) | 0°C | 96% | Cleanest profile; no O-acylation byproducts.[1][2] |
| DMF | TEA (2.[2]5) | RT | 92% | High yield, but difficult removal of DMF during workup. |
| MeOH | TEA (2.5) | RT | 60% | Side reaction: Methyl ester formation (solvolysis of anhydride).[2] |
Troubleshooting & Critical Parameters
Aggregation of the Salt[2]
-
Symptom: Gummy solids forming on the flask walls in DCM or Toluene.[2]
-
Cause: Incomplete neutralization of the HCl.[2]
-
Fix: Add a co-solvent like Methanol (5-10%) to break the aggregates, or switch to the Biphasic Protocol (Protocol A).[2]
O- vs N- Selectivity Failure
-
Cause: Use of strong bases (NaH) without N-protection.[2]
-
Fix: Exploiting pKa differences is difficult in one pot. Always protect the Nitrogen (Boc/Cbz) if O-functionalization is the primary goal.[2] For N-functionalization, use weak inorganic bases (NaHCO₃) which are insufficient to deprotonate the phenol (pKa ~9.5).[2]
Stability
-
Isoindolin-4-ol is prone to oxidation (quinoid formation) if left in solution at high pH for extended periods.[1][2] Perform reactions under Nitrogen/Argon atmosphere.
References
-
PubChem Compound Summary. "this compound."[1][2][3] National Center for Biotechnology Information.[2] PubChem CID 60145939.[2][3] Accessed October 26, 2023.[2][4] [Link][2]
-
Reichardt, C. "Solvents and Solvent Effects in Organic Chemistry."[2] Wiley-VCH, 3rd Edition, 2003.[1][2] (General reference for solvent effects on nucleophilicity).
-
American Elements. "Isoindolin-4-amine dihydrochloride Properties."[1][2] (Analogous structure reference). [Link] (Verified via search context 1.14).
Sources
Troubleshooting & Optimization
Improving reaction yields when synthesizing Isoindolin-4-ol hydrochloride derivatives
The following technical guide details the optimization of reaction yields for Isoindolin-4-ol hydrochloride (4-hydroxyisoindoline HCl). This content is structured for organic chemists and process development scientists encountering yield attrition during the synthesis of this specific heterocyclic scaffold.
Topic: Improving Reaction Yields & Process Reliability Target Molecule: this compound (CAS: 72695-20-6) Core Challenge: The electron-rich phenolic ring and the secondary amine functionality create competing reactivities (oxidation, polymerization) and solubility challenges during the reduction and workup phases.
The Optimized Synthetic Pathway (Gold Standard)
To consistently achieve high yields (>75%), you must avoid the "Direct Reduction" of the free phenol. The most robust protocol involves a Protection-Reduction-Deprotection sequence. Attempting to reduce 3-hydroxyphthalimide directly with LiAlH₄ often results in yields <40% due to the formation of insoluble aluminum-phenoxide complexes and difficult workups.
Workflow Diagram
The following flowchart outlines the high-yield pathway versus the common failure points.
Figure 1: Strategic decision tree for maximizing yield. Note that O-protection (Step 2) is the primary determinant of success in the reduction step.
Troubleshooting Modules
Module A: Starting Material & Imide Formation
Issue: Low conversion of 3-hydroxyphthalic anhydride to 3-hydroxyphthalimide. Diagnosis: Incomplete ring closure or hydrolysis.
| Symptom | Probable Cause | Corrective Action |
| Sticky solid / Gum | Residual acetic acid or incomplete drying. | Triturate with cold water/ethanol (9:1) followed by high-vacuum drying at 60°C. |
| Yield < 80% | Sublimation of anhydride. | Use Ammonium Acetate (NH₄OAc) in glacial acetic acid at reflux (120°C) rather than aqueous ammonia. The anhydrous conditions drive the equilibrium toward the imide. |
Module B: The Critical Reduction Step (LiAlH₄)
Issue: The "Black Tar" Scenario or Low Recovery. Context: This is where 90% of yield loss occurs. Reducing the amide carbonyls requires harsh conditions, but the product is an electron-rich amine prone to oxidation.
Q: Why did my reaction turn into a gelatinous emulsion during workup? A: You likely formed "Aluminum Hydroxide Gel." This traps your product.
-
The Fix: Do NOT use the standard water/NaOH quench if you have free phenols or large scales.
-
The Protocol: Use the Fieser Method or Rochelle’s Salt (Sodium Potassium Tartrate) workup.
-
Rochelle's Salt: Add saturated aqueous Rochelle’s salt solution (20 mL per g of LiAlH₄) and stir vigorously for 2-4 hours until two clear layers form. This chelation breaks the emulsion.
-
Q: My yield is low (<40%) even with a clean workup. A: Check if you skipped the O-protection step.
-
Mechanism: Free phenolic protons react with LiAlH₄ to form hydrogen gas and an aluminum alkoxide species. This consumes hydride equivalents and creates a heterogeneous mixture that reduces reduction efficiency.
-
Solution: Protect the phenol as a Benzyl Ether (OBn) before reduction. The OBn group is stable to LiAlH₄ and increases solubility in THF.
Module C: Deprotection & Salt Formation
Issue: Product "oils out" or is hygroscopic.
Q: I added HCl, but I got a sticky oil instead of crystals. A: This is a solvent polarity mismatch.
-
The Fix:
-
Dissolve the free base in a minimal amount of dry Methanol or Ethanol .
-
Add 4M HCl in Dioxane dropwise at 0°C.
-
Dilute slowly with Diethyl Ether or MTBE until turbidity persists.
-
Stir at 0°C for 1 hour. If oil forms, scratch the glass or seed with a crystal.
-
Crucial: Do not use water/aqueous HCl for the final salt formation step if you want a dry powder.
-
Detailed Experimental Protocol (SOP)
Objective: Synthesis of Isoindolin-4-ol HCl via O-Benzyl Protection.
Step 1: 4-(Benzyloxy)isoindoline (Reduction)
-
Setup: Flame-dried 3-neck flask, N₂ atmosphere, Reflux condenser.
-
Reagents:
-
4-(Benzyloxy)phthalimide (1.0 equiv) [Prepared from 3-hydroxyphthalimide + BnBr].
-
LiAlH₄ (4.0 equiv) - Excess is required for double reduction of imide.
-
Anhydrous THF (0.2 M concentration).
-
-
Procedure:
-
Cool THF suspension of LiAlH₄ to 0°C.
-
Add the protected phthalimide portion-wise (solid addition) or via cannula (THF solution) over 30 mins. Exotherm control is vital.
-
Warm to Room Temp (RT), then Reflux for 12-16 hours. Monitor by TLC (stain with Ninhydrin).
-
-
Workup (Rochelle's Method):
Step 2: Hydrogenolysis & Salt Formation
-
Reaction: Dissolve 4-(Benzyloxy)isoindoline in MeOH. Add 10 wt% Pd/C catalyst.
-
Hydrogenation: Stir under H₂ balloon (1 atm) for 4-6 hours. Monitor disappearance of Benzyl spot.
-
Filtration: Filter through Celite® under Nitrogen (product is air-sensitive).
-
Salting:
-
Cool filtrate to 0°C.
-
Add 1.1 equiv of HCl (4M in Dioxane).
-
Add Et₂O to precipitate the salt.
-
Filter and dry under vacuum over P₂O₅.
-
Final Product: White to off-white solid.
-
FAQ: Common Pitfalls
Q: Can I use Borane (BH₃-THF) instead of LiAlH₄? A: Yes, BH₃ is excellent for reducing amides and avoids the aluminum emulsion. However, it forms a stable Boron-Amine complex that requires an acidic workup (reflux with MeOH/HCl) to break. If you fail to break this complex, your yield will be near zero.
Q: Why is my product turning pink/brown on the bench? A: Isoindolines are secondary amines and electron-rich phenols. They are prone to air oxidation to form quinoid-type species.
-
Prevention: Store the HCl salt under Argon at -20°C. Never store the free base for extended periods.
Q: The NMR shows broad peaks. A: This is common for HCl salts in DMSO-d6 due to proton exchange or rotamers. Add a drop of D₂O to shake out exchangeable protons, or use the free base (in CDCl₃) for characterization before salting.
References
-
Reduction of Cyclic Imides
- Source: "Reduction of Cyclic Imides to Isoindolines." Organic Syntheses, Coll. Vol. 10, p.492 (2004).
- Relevance: Establishes the baseline LiAlH₄ stoichiometry and workup for phthalimide reduction.
-
URL:
-
Isoindoline Scaffold Stability
- Source: BenchChem Technical Review, "Common challenges in the scale-up of isoindole production."
-
Relevance: Discusses the instability of the isoindoline ring and oxidative degradation pathways.[3]
-
URL:
- Phenolic Protection Strategies: Source: Greene, T.W., Wuts, P.G.M. "Protective Groups in Organic Synthesis." Relevance: Validates the use of Benzyl ether for stability against LiAlH₄. (Standard Text).
-
Alternative Reduction Methods (Borane)
-
Commercial Reference for Isoindolin-4-ol HCl
- Source: ChemShuttle Product C
- Relevance: Confirms the existence and commercial form of the specific isomer.
-
URL:
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. preprints.org [preprints.org]
- 5. Isoindoline synthesis [organic-chemistry.org]
- 6. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isoindolinone synthesis [organic-chemistry.org]
Troubleshooting solubility issues of Isoindolin-4-ol HCl in organic solvents
Executive Summary & Molecule Profile
Isoindolin-4-ol HCl is a critical bicyclic building block often used in the synthesis of bioactive scaffolds. However, its handling is frequently plagued by solubility mismatches. The core issue lies in its dual nature: it possesses a polar phenol group and a charged ammonium chloride moiety.
This guide addresses the most common complaint: "Why won't this dissolve in my reaction solvent?"
The Core Conflict: Salt vs. Free Base
The hydrochloride salt form is engineered for shelf-stability, not for organic solubility. It exists as a rigid ionic lattice. To solubilize it, you must either select a solvent that can break this lattice (high dielectric constant) or chemically modify the compound (break the salt).
| Feature | Isoindolin-4-ol HCl Salt | Isoindolin-4-ol Free Base |
| Primary State | Crystalline Solid (Ionic Lattice) | Oil or Amorphous Solid |
| Polarity | Extremely High | Moderate |
| Solubility (DCM/EtOAc) | < 1 mg/mL (Insoluble) | > 50 mg/mL (Soluble) |
| Solubility (Water/MeOH) | > 100 mg/mL (Highly Soluble) | Moderate to Low |
| Best Use Case | Storage, Aqueous reactions | Organic Synthesis (Couplings, Alkylations) |
Diagnostic Workflow (Interactive)
Before altering your experiment, use this decision tree to determine the correct troubleshooting path.
Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on solvent compatibility and reaction tolerance.
Troubleshooting FAQs
Q1: I am trying to dissolve the HCl salt in Dichloromethane (DCM) for an acylation reaction, but it remains a suspension. Why?
A: This is the most common error. DCM is a non-polar, non-protic solvent. It lacks the dielectric strength to dissociate the strong ionic bond between the ammonium cation and the chloride anion.
-
The Fix: You cannot force this physics. You must switch to Protocol C (In-Situ Neutralization) . By adding 1.1 equivalents of a base like Triethylamine (TEA) or Diisopropylethylamine (DIPEA), you deprotonate the ammonium salt, releasing the "Free Base" which instantly dissolves in DCM.
Q2: Can I just heat the reaction to get it to dissolve?
A: Do not do this. Heating a suspension of amine salt in a non-polar solvent rarely works and often leads to decomposition (darkening of the mixture) or side reactions if reagents are present. The "solubility" you see upon heating is often actually the compound degrading or forming a supersaturated gum that crashes out upon cooling.
Q3: I need to run a reaction under strictly anhydrous conditions. How do I handle the salt?
A: The HCl salt is often hygroscopic.[1] If your reaction is water-sensitive (e.g., using unstable acid chlorides or isocyanates), the water trapped in the salt lattice will kill your reagent.
-
The Fix: Perform Protocol B (Free-Basing) , then dry the resulting organic layer thoroughly with MgSO₄ and evaporate to dryness. Azeotrope the residue with dry toluene twice to ensure all moisture is removed before adding your sensitive reagents.
Technical Protocols
Protocol A: Solvent Compatibility Matrix
Use this to select a solvent system if you do not wish to remove the HCl counterion.
| Solvent | Solubility Rating | Notes |
| Water | Excellent | Ideal for storage or aqueous workups. |
| Methanol (MeOH) | Good | Best organic solvent for the salt form. |
| DMSO / DMF | Excellent | Use only if high boiling point is acceptable. Hard to remove. |
| Ethanol (EtOH) | Moderate | Solubility decreases significantly as temperature drops. |
| Isopropanol (IPA) | Poor | Often used to "crash out" (crystallize) the salt. |
| DCM / Chloroform | Insoluble | Requires free-basing. |
| Ethyl Acetate / Ether | Insoluble | Requires free-basing. |
| THF / Dioxane | Very Poor | Requires free-basing. |
Protocol B: Isolation of the Free Base (The "Liberation" Method)
Use this when you need a pure, neutral starting material soluble in organic solvents.
Objective: Convert Isoindolin-4-ol HCl (Solid)
-
Dissolution: Dissolve 1.0 g of Isoindolin-4-ol HCl in 10 mL of Water . (The solution should be clear and slightly acidic).
-
Basification: Slowly add Saturated Aqueous Sodium Bicarbonate (NaHCO₃) or 1M NaOH while stirring until pH reaches ~9-10.
-
Observation: The solution will become cloudy as the free base (which is not water-soluble) precipitates or oils out.
-
-
Extraction: Add 20 mL of Ethyl Acetate (EtOAc) or DCM . Shake vigorously in a separatory funnel.
-
Separation: Collect the organic (top/bottom) layer.
-
Pro-Tip: The free base contains a phenol group. If the pH is too high (>12), the phenol may deprotonate (forming a phenolate anion), which is water-soluble. Keep pH ~9-10 to ensure the amine is free-based but the phenol remains protonated.
-
-
Drying: Dry the organic layer over anhydrous Sodium Sulfate (Na₂SO₄).
-
Concentration: Filter and evaporate the solvent in vacuo.
-
Result: You will obtain the Free Base, likely as a viscous oil or low-melting solid, which is now soluble in DCM, THF, and Ether.
-
Protocol C: In-Situ Neutralization (The "One-Pot" Method)
Use this for acylations, sulfonylations, or couplings in DCM/THF.
Objective: Run a reaction in DCM without a separate extraction step.
-
Suspension: Suspend 1.0 equivalent of Isoindolin-4-ol HCl in dry DCM (or THF).
-
State: It will look like snow in water (heterogeneous).
-
-
Activation: Add 2.5 - 3.0 equivalents of Diisopropylethylamine (DIPEA) or Triethylamine (TEA).
-
Reaction: Add your electrophile (e.g., Acid Chloride, Anhydride) dropwise.
-
Note: The solution may warm up; cooling to 0°C is recommended during addition.
-
Advanced Troubleshooting: "The Gummy Precipitate"
Scenario: You followed Protocol B, but during extraction, a middle "rag" layer or a gummy solid formed that won't dissolve in either layer.
Cause: Isoindolin-4-ol is an amphoteric molecule (contains both a basic amine and an acidic phenol). At certain pH levels (the isoelectric point), it may form a zwitterion that has poor solubility in both water and organics.
Solution:
-
Adjust pH: If the gum forms, the pH is likely too close to neutral (pH 7).
-
Shift Equilibrium:
-
Option 1 (Go Basic): Add more NaOH to push to pH 12 (forms Phenolate). Extract impurities, then re-acidify carefully to pH 9 to extract the product.
-
Option 2 (Salting Out): Add solid NaCl to the aqueous layer to saturate it. This forces the organic molecule into the organic layer (Salting-out effect).
-
Option 3 (Co-Solvent): Add 5-10% Methanol or Isopropanol to your extraction solvent (e.g., 9:1 DCM:MeOH). This helps solubilize polar zwitterionic species into the organic layer.
-
References
-
PubChem. (n.d.).[4][5] Isoindolin-4-ol hydrochloride | C8H10ClNO.[4][5][6] National Library of Medicine. Retrieved May 21, 2025, from [Link]
-
University of Calgary. (2023). Solubility of Organic Compounds: Amine Salts. Department of Chemistry. Retrieved May 21, 2025, from [Link]
-
Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts and Solubility. Retrieved May 21, 2025, from [Link]
Sources
- 1. Sciencemadness Discussion Board - Solubility of organic amine salts - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. Sciencemadness Discussion Board - Isolation of primary amines as HCL salt problem - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. orgsyn.org [orgsyn.org]
- 4. 2,3-dihydro-1H-isoindole hydrochloride | C8H10ClN | CID 12311031 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | C8H10ClNO | CID 60145939 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound;CAS No.:72695-20-6 [chemshuttle.com]
Purification techniques for removing impurities from Isoindolin-4-ol hydrochloride
Topic: Purification Techniques for Removing Impurities from Isoindolin-4-ol Hydrochloride Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, Scientists, and Drug Development Professionals
Technical Support Center: this compound
Welcome to the Advanced Purification Support Hub. This guide addresses the specific challenges associated with This compound (CAS: 72695-20-6 / 118924-03-1). As a bifunctional scaffold containing both a phenol and a secondary amine, this molecule presents a unique "purification paradox": it is highly polar and water-soluble, yet prone to rapid oxidative degradation (quinoid formation) under basic or neutral conditions.
The following modules synthesize field-proven purification strategies with mechanistic insights to ensure your intermediate meets the stringent purity requirements (>98% HPLC) necessary for downstream pharmaceutical coupling.
Module 1: The "Pink/Brown" Phenomenon (Oxidation Control)
User Issue: "My white solid turned pink (or dark brown) upon filtration or storage. NMR shows broadening in the aromatic region."
Root Cause: Isoindolin-4-ol is an electron-rich phenol. In the presence of trace metals or oxygen, it undergoes Single Electron Transfer (SET) oxidation to form quinone-methide species or coupled biphenyl impurities. These are highly chromophoric; even <0.1% contamination results in strong discoloration.
Troubleshooting Protocol:
| Step | Action | Mechanistic Rationale |
| 1 | Degas Solvents | Sparge all recrystallization solvents with Argon/N₂ for 15 minutes prior to use. Dissolved O₂ is the primary initiator of phenolic oxidation. |
| 2 | Acidic Environment | Ensure the pH remains < 4 during handling. The protonated amine (ammonium salt) withdraws electron density, deactivating the ring against oxidation. Never free-base this compound without immediate derivatization. |
| 3 | Sacrificial Antioxidant | Add 0.1% w/w Sodium Bisulfite (NaHSO₃) or Ascorbic Acid if performing aqueous workups. This reduces any formed quinones back to the phenol. |
| 4 | Carbon Treatment | If the solid is already colored: Dissolve in MeOH, treat with activated charcoal (5% w/w) at 40°C for 30 mins, and filter over Celite under Nitrogen. |
Module 2: Salt Stoichiometry & Hygroscopicity
User Issue: "The product is an oily gum that refuses to crystallize, or it turns into a liquid on the balance."
Root Cause: Amine hydrochlorides are often hygroscopic. However, "gummy" Isoindolin-4-ol HCl is usually caused by excess HCl trapped in the crystal lattice or the presence of isopropanol (common solvent) forming a solvate.
Troubleshooting Protocol:
-
The "Cloud Point" Recrystallization Method:
-
Solvent A (Good): Methanol (MeOH) or Ethanol (EtOH).
-
Solvent B (Anti-solvent): Diethyl Ether (Et₂O) or Methyl tert-butyl ether (MTBE). Avoid Ethyl Acetate if the amine is nucleophilic enough to attack the ester, though HCl salts are usually safe.
-
Procedure:
-
Dissolve the crude gum in the minimum volume of hot MeOH (approx. 5 mL/g).
-
Allow to cool to room temperature.
-
Slowly add Et₂O with vigorous stirring until a persistent cloudiness appears (approx. ratio 1:3 MeOH:Et₂O).
-
Store at -20°C overnight.
-
Critical: Filter under a blanket of Nitrogen to prevent moisture uptake.
-
-
-
Removing Excess HCl:
-
If the salt is too acidic (pH < 1), the lattice energy is disrupted.
-
Fix: Triturate the solid with anhydrous Acetone (2x). Note: While acetone reacts with free amines, it is generally inert toward the stable HCl salt at room temperature and effectively strips excess acid and water.
-
Module 3: Regioisomer Separation (4-OH vs. 5-OH)
User Issue: "I see a split peak in HPLC or a minor impurity (~5%) in the aromatic region of the NMR."
Root Cause: Synthesis from phthalic anhydride derivatives often yields a mixture of the 4-hydroxy (desired) and 5-hydroxy (undesired) isomers. Separation is difficult due to identical molecular weights and similar polarities.
Separation Strategy:
-
Technique: Fractional Crystallization vs. Chromatography
-
Observation: The 4-hydroxy isomer possesses an intramolecular Hydrogen bond (between the OH and the protonated Nitrogen) that the 5-hydroxy isomer lacks. This makes the 4-isomer slightly less polar and more crystalline in non-protic solvents.
-
Protocol: Recrystallize from Ethanol/Toluene (1:2) . The 5-hydroxy impurity tends to remain in the mother liquor.
-
Visual Guide: Purification Decision Tree
The following logic flow helps you select the correct purification method based on the physical state and impurity profile of your crude material.
Caption: Figure 1. Decision matrix for purification based on impurity profile (Oxidative color bodies vs. Hygroscopic solvates vs. Regioisomers).
Frequently Asked Questions (FAQ)
Q1: Can I use column chromatography on silica gel? A: generally, No . The free amine interacts strongly with acidic silanols on silica, causing severe tailing and yield loss.
-
Alternative: If chromatography is mandatory, use C18 Reverse Phase (Water/Acetonitrile with 0.1% TFA). The TFA keeps the amine protonated and the phenol neutral, preventing degradation and tailing.
Q2: Why does my melting point fluctuate (e.g., 220°C vs 250°C)? A: This is characteristic of different polymorphs or varying degrees of hydration. Isoindolin-4-ol HCl can form hemi-hydrates. Dry the sample at 60°C under high vacuum (0.1 mbar) for 24 hours to obtain the anhydrous melting point (typically >240°C dec).
Q3: Is the free base stable? A: No. The free base (Isoindolin-4-ol) is extremely sensitive to air oxidation (turning black within minutes). Always store and handle as the hydrochloride or hydrobromide salt. If you must free-base it for a reaction, generate it in situ using a tertiary base (e.g., DIPEA) in degassed solvent.
Q4: How do I remove Palladium (Pd) residues from the hydrogenation step? A: If the material is grey, it contains colloidal Pd.
-
Solution: Dissolve in water, add a metal scavenger (e.g., SiliaMetS® Thiol or equivalent) at 5% loading, stir for 1 hour, and filter. Then lyophilize or salt out.
References
-
Synthesis and Properties of Isoindoline Deriv
- Source: PubChem Compound Summary for CID 60145939.
-
URL:[Link]
-
Purification of Phenolic Amines via Recrystalliz
- Source: University of Rochester, Department of Chemistry, "Solvents for Recrystalliz
-
URL:[Link]
-
Separation of Regioisomers in Heterocyclic Synthesis.
- Source: ResearchGate Discussion on Regioisomer Separation (Contextual grounding for fractional crystalliz
-
URL:[Link]
- Handling of Air-Sensitive Phenolic Intermediates. Source: LGC Standards, "Pharmaceutical Impurity Profiling."
Optimizing crystallization methods for high-purity Isoindolin-4-ol hydrochloride
Technical Support Center: Isoindolin-4-ol Hydrochloride Optimization
Subject: Advanced Crystallization & Purification Protocols for this compound (CAS: 72695-20-6) From: Senior Application Scientist, Process Development Unit To: R&D and Process Chemistry Teams
Executive Summary
This compound (4-hydroxyisoindoline HCl) presents a unique set of purification challenges due to its bifunctional nature: a secondary amine prone to salt formation and an electron-rich phenol moiety highly susceptible to oxidative degradation (quinoid formation).
This guide moves beyond basic recipes to provide a mechanistic troubleshooting framework . Our goal is to transition your process from "crashing out a solid" to "engineering a crystal," ensuring high purity (>99.5%), stable polymorph isolation, and consistent color profile.
Module 1: The "Pink Product" Phenomenon (Oxidation Control)
User Question: "My product comes out of the reactor white but turns pink or brown upon filtration or drying. How do I prevent this discoloration?"
Technical Insight: The pink coloration is a hallmark of phenolic oxidation . The electron-rich aromatic ring of 4-hydroxyisoindoline is susceptible to radical attack by atmospheric oxygen, forming trace amounts of quinone or iminoquinone species. These impurities are highly chromophoric; even ppm levels can discolor the entire batch.
Troubleshooting Protocol:
| Variable | Recommendation | Mechanism |
| Atmosphere | Strict N₂/Ar Sparging | Displaces dissolved O₂ which acts as the primary oxidant. |
| Solvent Quality | Degassed Solvents | Solvents (especially alcohols) hold significant dissolved oxygen. Sparge all solvents for 20 mins prior to use. |
| Additives | Ascorbic Acid (0.1 - 0.5 mol%) | Acts as a sacrificial antioxidant (scavenger) during the crystallization induction period. |
| Drying | Vacuum < 40°C | Heat accelerates auto-oxidation. Dry under vacuum with a nitrogen bleed. |
Self-Validating Test: Take two aliquots of your mother liquor. Leave one open to air; keep the other sealed under nitrogen. If the open vial darkens within 1 hour while the sealed one remains clear, your issue is strictly oxidative, not chemical instability.
Module 2: Solving "Oiling Out" (Liquid-Liquid Phase Separation)
User Question: "Instead of crystals, I get a sticky oil or gum at the bottom of the flask. Cooling further just makes it harder. How do I fix this?"
Technical Insight: "Oiling out" (LLPS - Liquid-Liquid Phase Separation) occurs when the metastable zone width (MSZW) is too narrow or the supersaturation is too high. The system lowers its free energy by forming an amorphous oil phase rather than an ordered crystal lattice. This is common with HCl salts in non-polar anti-solvents (e.g., Hexanes).[1]
The "Gold Standard" Solvent System: Avoid Hexanes/Heptane. Use a Polar/Moderately Polar system.
-
Good Solvent: Methanol (MeOH) or Ethanol (EtOH).
-
Anti-Solvent: Ethyl Acetate (EtOAc) or Methyl tert-butyl ether (MTBE).
-
Why? EtOAc and MTBE can form hydrogen bonds, allowing for a smoother transition from solution to solid compared to alkanes.[1]
Workflow Visualization: The Oiling Out Rescue Protocol
Caption: Decision matrix for recovering a batch that has oiled out. Key intervention is reducing supersaturation before seeding.
Module 3: Salt Stoichiometry & Hygroscopicity
User Question: "My elemental analysis shows variable Chloride content, and the solid becomes sticky in humid air. Is it a di-HCl salt?"
Technical Insight: Isoindolin-4-ol has two potential protonation sites: the secondary amine (highly basic) and the phenol (very weakly acidic).
-
Target: Mono-hydrochloride salt.
-
Risk: Excess HCl (especially in wet conditions) can lead to hygroscopic "wet salts" or surface adsorption of HCl, appearing as >1 stoichiometry.[1]
-
The Trap: Using aqueous HCl (37%) introduces water, which increases solubility and forces you to use aggressive anti-solvents, leading to oiling out.[1]
Recommended Protocol:
-
Dissolve free base in Anhydrous Ethanol .
-
Add 1.05 equivalents of HCl in Dioxane (4M) or HCl in IPA. Do not use large excesses.
-
If the salt precipitates immediately, heat to reflux to ripen the crystals (Ostwald Ripening), then cool slowly.[1]
Module 4: Impurity Rejection (Regioisomers)
User Question: "I have 2% of the 5-hydroxy isomer or starting material. Standard recrystallization isn't removing it."
Technical Insight: Regioisomers often have similar solubility profiles. To separate them, you must exploit subtle differences in lattice energy.[1]
-
Switch Solvent Class: If Alcohol/Ether fails, switch to Water/IPA (if solubility allows) or Acetonitrile/Water .[1]
-
Thermodynamic Slurry: Instead of fully dissolving, slurry the solid in a solvent where it is sparingly soluble (e.g., pure EtOAc or Acetone) at 50°C for 12 hours.[1] The thermodynamically less stable impurities often dissolve into the supernatant while the pure crystal lattice anneals.
Experimental Workflow: High-Purity Crystallization
This workflow integrates oxidation protection with controlled crystallization.
Caption: Optimized workflow for minimizing oxidation and maximizing crystal uniformity.
References
-
Anderson, N. G. (2012).[1] Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Standard text for salt selection and crystallization optimization).
-
Stahl, P. H., & Wermuth, C. G. (Eds.).[1] (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. Link
-
Myerson, A. S. (2002).[1] Handbook of Industrial Crystallization. Butterworth-Heinemann. (Source for MSZW and oiling out mechanisms).
-
Google Patents. (2020). Isoindoline compound, and preparation method. WO2020114482A1. Link (Provides context on isoindoline synthesis and purification).
-
Fagron Academy. (n.d.). Stabilization of Oxidation Prone Ingredients. Link (General principles for phenolic antioxidant protection).
Sources
Technical Support Center: Overcoming Steric Hindrance in Reactions Involving 4-Hydroxyisoindoline
Welcome to the technical support center for synthetic challenges involving 4-hydroxyisoindoline. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter reactivity issues stemming from the unique structural properties of this valuable scaffold. Here, we address common problems in a practical, question-and-answer format, grounded in mechanistic principles and field-proven solutions.
Introduction: The Structural Challenge of 4-Hydroxyisoindoline
4-Hydroxyisoindoline is a bicyclic scaffold featuring two key functional groups: a secondary amine within the five-membered ring and a secondary hydroxyl group on the benzene ring. The compact, fused-ring structure places these reactive centers in a sterically constrained environment. The C4-hydroxyl group, in particular, is flanked by the annulated ring system, significantly impeding the approach of bulky reagents. This inherent steric hindrance is a primary cause of low yields, slow reaction rates, or complete reaction failure during functionalization attempts.[1][2] This guide provides troubleshooting strategies and optimized protocols to navigate these challenges effectively.
Frequently Asked Questions (FAQs) - Core Principles
Question 1: Why is the C4-hydroxyl group on 4-hydroxyisoindoline so difficult to react?
Answer: The primary reason is steric hindrance. The hydroxyl group is attached to an sp²-hybridized carbon of the aromatic ring and is positioned peri to the fused five-membered ring. This arrangement creates a "shielded" environment that physically blocks large reagents from accessing the oxygen's lone pairs for reactions like alkylation, acylation, or Mitsunobu coupling.
To visualize this, consider the spatial arrangement:
Caption: Troubleshooting workflow for a failing Mitsunobu reaction.
Solutions & Explanations:
-
Use a More Acidic Pronucleophile: The reaction requires the pronucleophile (the acidic component you are coupling) to have a pKa of approximately 13 or lower. [3]For sterically hindered alcohols, using a more acidic pronucleophile like 4-nitrobenzoic acid instead of benzoic acid can dramatically increase the reaction rate and yield. [4][5]2. Increase Reagent Stoichiometry: Use a larger excess of triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), typically in the range of 1.5 to 2.5 equivalents each. This helps drive the equilibrium towards the formation of the reactive intermediate.
-
Elevate the Reaction Temperature: While standard Mitsunobu reactions are often run at 0 °C to room temperature, sluggish reactions with hindered substrates benefit from heating, often to 40-50 °C. Monitor the reaction carefully by TLC or LC-MS to avoid decomposition.
-
Employ Sonication: Ultrasound can promote reactions involving sterically hindered substrates by enhancing mass transfer and creating localized high-energy zones. [3]5. Alternative: Williamson Ether Synthesis: If the Mitsunobu reaction remains problematic, consider a two-step Williamson ether synthesis. First, deprotonate the 4-hydroxyl group using a strong, non-nucleophilic base (e.g., NaH, KHMDS) in an anhydrous solvent like THF or DMF to form the more potent alkoxide nucleophile. Then, add the electrophile (e.g., an alkyl halide or tosylate). This approach bypasses the sterically demanding transition state of the Mitsunobu reaction.
Issue 2: My N-protected 4-hydroxyisoindoline does not undergo O-acylation or O-silylation efficiently.
Causality: This is a classic case of steric hindrance. The bulky N-protecting group (e.g., Boc, Cbz) can further crowd the C4-hydroxyl position. Additionally, acylating agents (like acyl chlorides) and silylating agents (like TBSCl) require a direct approach to the oxygen, which is impeded.
Solutions & Explanations:
| Strategy | Reagents & Conditions | Rationale |
| Stronger Acylation | Acyl Anhydride, DMAP (cat.), Pyridine or TEA, CH₂Cl₂ | DMAP is a hyper-nucleophilic catalyst that forms a highly reactive acylpyridinium intermediate, which is more effective at acylating hindered alcohols. |
| Pre-activation of Alcohol | 1. NaH or KHMDS in THF at 0°C. 2. Add Acyl Chloride or Silyl Chloride. | Forming the sodium or potassium alkoxide dramatically increases the nucleophilicity of the oxygen, allowing it to attack the electrophile more readily despite the steric barrier. |
| Less Hindered Reagents | Use a less bulky silyl chloride (e.g., TESCl instead of TBDPSCl). | Reduces the steric clash between the protecting group, the isoindoline core, and the incoming silylating agent. |
| Forced Conditions | Higher temperatures (reflux), longer reaction times. | Provides the necessary activation energy to overcome the steric barrier. Must be used with caution to avoid side reactions or decomposition. |
Part 2: Challenges in N-Functionalization (The Less Hindered Amine)
Issue 3: My Buchwald-Hartwig amination between 4-hydroxyisoindoline and a bulky aryl halide is giving low conversion.
Causality: While the amine is more accessible than the hydroxyl, its reactivity can still be hampered in demanding cross-coupling reactions. The key issue in a Buchwald-Hartwig reaction with hindered substrates is often the final reductive elimination step from the palladium center. [6][7]Standard ligands may not be sufficient to promote this difficult step.
Solutions & Explanations:
-
Switch to Bulky, Electron-Rich Ligands: This is the most critical factor. First and second-generation phosphine ligands (e.g., P(t-Bu)₃, DPPF) often fail with hindered substrates. Switch to modern biarylphosphine ligands (the "Buchwald Ligands") which are specifically designed to accelerate the key steps in the catalytic cycle. [8]
Ligand Generation Example Ligands Recommended For First/Second Gen P(t-Bu)₃, BINAP, DPPF Simple, unhindered substrates. Third Gen (Bulky) XPhos, SPhos, RuPhos Sterically hindered aryl halides and/or amines. Excellent general performance. | Fourth Gen (Specialized) | BrettPhos, AdBrettPhos | Primary amines and substrates with base-sensitive functional groups. [8]|
-
Use a Palladium Pre-catalyst: Instead of sources like Pd(OAc)₂ or Pd₂(dba)₃, use a pre-catalyst (e.g., XPhos Pd G3, SPhos Pd G2). These complexes are more stable and generate the active Pd(0) catalyst in a more controlled and efficient manner, leading to better reproducibility and yields. [7]3. Optimize the Base and Solvent: The choice of base is crucial. For hindered couplings, a strong, non-nucleophilic base like LiHMDS or K₃PO₄ is often superior to NaOt-Bu. Toluene and dioxane are common and effective solvents.
-
Consider Alternative Metals: If palladium catalysis fails, copper-catalyzed Ullmann condensation can sometimes be effective for hindered systems, though it often requires higher temperatures. [9]
Experimental Protocols
Protocol 1: Modified Mitsunobu Reaction for a Hindered Secondary Alcohol
This protocol is adapted for coupling 4-hydroxyisoindoline with a nucleophile like 4-nitrobenzoic acid, a method proven effective for sterically challenging alcohols. [5] Materials:
-
N-protected 4-hydroxyisoindoline (1.0 eq)
-
4-Nitrobenzoic acid (2.0 eq)
-
Triphenylphosphine (PPh₃) (2.0 eq)
-
Diisopropyl azodicarboxylate (DIAD) (2.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add N-protected 4-hydroxyisoindoline, 4-nitrobenzoic acid, and triphenylphosphine.
-
Add anhydrous THF to dissolve the solids (concentration approx. 0.1 M).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add DIAD dropwise over 15-20 minutes. The solution will typically turn from colorless to yellow/orange.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction at room temperature for 12-18 hours, monitoring progress by TLC or LC-MS.
-
If the reaction is sluggish, gently heat the mixture to 40 °C and continue monitoring for another 4-6 hours.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude residue by flash column chromatography (typically using a hexane/ethyl acetate gradient) to isolate the desired ester product.
Protocol 2: Buchwald-Hartwig Amination with a Bulky Ligand System
This protocol employs a modern pre-catalyst and ligand system suitable for coupling 4-hydroxyisoindoline with a sterically demanding aryl bromide.
Materials:
-
4-Hydroxyisoindoline (1.2 eq)
-
Hindered Aryl Bromide (1.0 eq)
-
RuPhos Pd G3 pre-catalyst (2 mol%)
-
RuPhos ligand (4 mol%)
-
Lithium bis(trimethylsilyl)amide (LiHMDS) (1.5 eq)
-
Anhydrous Toluene
Procedure:
-
In a glovebox, add the aryl bromide, RuPhos Pd G3 pre-catalyst, RuPhos ligand, and LiHMDS to a dry Schlenk tube or reaction vial.
-
Remove the vial from the glovebox. Add 4-hydroxyisoindoline followed by anhydrous toluene under an inert atmosphere.
-
Seal the vessel and heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by LC-MS. Check for the consumption of the aryl bromide.
-
After completion, cool the reaction to room temperature and quench by carefully adding saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired N-aryl 4-hydroxyisoindoline.
References
-
Dodge, J. A., & Jones, S. A. (1996). A General Procedure for Mitsunobu Inversion of Sterically Hindered Alcohols. Organic Syntheses, 73, 110. Available at: [Link]
-
Ota, K., Nagao, K., & Ohmiya, H. (2021). Synthesis of Sterically Hindered α-Hydroxycarbonyls through Radical–Radical Coupling. Organic Letters, 23(11), 4420–4425. Available at: [Link]
-
Wikipedia contributors. (2023). Steric effects. In Wikipedia, The Free Encyclopedia. Available at: [Link]
-
Hartwig, J. F. (2010). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 43(11), 1461–1473. Available at: [Link]
-
Master Organic Chemistry. (2011). Steric Hindrance (Is Like A Fat Goalie). Available at: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Available at: [Link]
-
Wikipedia contributors. (2023). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. Available at: [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. Steric effects - Wikipedia [en.wikipedia.org]
- 3. glaserr.missouri.edu [glaserr.missouri.edu]
- 4. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
1H NMR characterization data for Isoindolin-4-ol hydrochloride in DMSO-d6
This technical guide provides a comprehensive structural and spectroscopic profiling of Isoindolin-4-ol hydrochloride , a critical bicyclic fragment in medicinal chemistry (often used in kinase inhibitors and cereblon-modulating agents).
Unlike standard datasheets, this guide focuses on the distinguishing features of the 4-hydroxy isomer versus its regioisomers and the specific effects of the hydrochloride salt form in DMSO-d6.
Executive Summary & Core Logic
Isoindolin-4-ol HCl (4-hydroxyisoindoline hydrochloride) presents a unique spectroscopic challenge due to the interplay between the phenol moiety, the charged ammonium center, and the bicyclic core's rigidity.
-
Solvent Selection (DMSO-d6): DMSO-d6 is the mandatory solvent for this characterization.
-
Reason 1 (Solubility): The hydrochloride salt is sparingly soluble in
. -
Reason 2 (Exchangeable Protons): DMSO-d6 is a hydrogen-bond acceptor. It slows the exchange rate of the acidic phenol (-OH) and the ammonium protons (
), allowing them to appear as distinct peaks. In or , these crucial diagnostic signals would vanish (exchange to OD/ND).
-
-
Differentiation Logic: The primary risk in synthesis is contamination with Isoindolin-5-ol . This guide uses the aromatic coupling pattern (ABC system vs. ABX system) as the definitive "Self-Validating" check.
Experimental Protocol: The Self-Validating Workflow
To ensure data integrity and reproducibility, follow this specific acquisition protocol.
Sample Preparation
-
Mass: Weigh 5–10 mg of Isoindolin-4-ol HCl.
-
Solvent: Add 0.6 mL of DMSO-d6 (99.9% D).
-
Critical Step: Ensure the DMSO is "dry" (water < 0.02%). Excess water will broaden the
and peaks, potentially merging them into the baseline.
-
-
Mixing: Vortex until fully dissolved. The solution should be clear. If turbidity persists, filter through a glass wool plug (do not use cotton, which may leach impurities).
Acquisition Parameters (400 MHz or higher)
-
Pulse Sequence: zg30 (standard proton).
-
Relaxation Delay (D1): Set to 2.0 - 5.0 seconds . The aromatic protons adjacent to the phenol relax slowly; a short D1 will distort integration values.
-
Scans (NS): Minimum 16 (for 10 mg) or 64 (for <5 mg).
-
Temperature: 298 K (25 °C).
Workflow Visualization
Figure 1: Self-validating NMR acquisition workflow ensuring visibility of exchangeable protons.
Characterization Data & Analysis
Chemical Shift Assignments (DMSO-d6)
Reference: DMSO residual pentet set to 2.50 ppm.
| Position | Group | Shift (δ, ppm) | Multiplicity | Integral | Coupling (J, Hz) | Interpretation |
| OH | Phenol | 9.60 – 9.90 | s (br) | 1H | - | Diagnostic singlet. Disappears with |
| NH | Ammonium | 9.20 – 9.60 | s (v. br) | 2H | - | Broad hump due to Cl- interaction. |
| Ar-H | H-6 | 7.10 – 7.18 | t (or dd) | 1H | J ≈ 7.8 | "Meta" to OH, "Para" to bridge. Pseudo-triplet. |
| Ar-H | H-7 | 6.90 – 7.00 | d | 1H | J ≈ 7.8 | Adjacent to bridgehead, further from OH. |
| Ar-H | H-5 | 6.70 – 6.80 | d | 1H | J ≈ 7.8 | Ortho to OH . Shielded (upfield) by oxygen lone pair. |
| CH₂ | H-1 / H-3 | 4.35 – 4.55 | m / br s | 4H | - | Deshielded by |
Structural Logic & Validation
The isoindoline ring system is rigid. In the 4-hydroxy isomer, the symmetry is broken by the OH group at C4.
-
H-1 vs. H-3: Unlike unsubstituted isoindoline, the methylene protons at C1 and C3 are chemically non-equivalent because C3 is closer to the phenol ring-junction. However, at 400 MHz in DMSO, these often overlap into a tight multiplet or broad singlet around 4.45 ppm.
-
The "Salt Shift": In the free base, these methylenes would appear upfield (approx. 4.0 ppm). The shift to ~4.5 ppm confirms the protonation of the nitrogen (HCl salt formation).
Comparative Analysis: Distinguishing Alternatives
The most common analytical error is misidentifying the 4-ol isomer as the 5-ol isomer.
Comparison 1: Regioisomer Differentiation (4-ol vs. 5-ol)
This is the definitive test. You do not need a reference standard if you analyze the Aromatic Region (6.5 - 7.5 ppm) .
| Feature | Isoindolin-4-ol (Target) | Isoindolin-5-ol (Alternative) |
| Substitution Pattern | 1,2,3-trisubstituted benzene (vicinal) | 1,2,4-trisubstituted benzene |
| Coupling Tree | Adjacent System (ABC): One Triplet (H6)Two Doublets (H5, H7) | Isolated System (ABX): One Singlet/Small Doublet (H4)One Ortho Doublet (H7)One Meta/Ortho Doublet (H6) |
| Visual Check | Look for the Triplet in the middle.[1][2] | Look for the Isolated Singlet (H4). |
Comparison 2: Solvent Performance
| Solvent | Suitability | Observation |
| DMSO-d6 | Optimal | Resolves OH and NH protons. Good solubility. |
| Methanol-d4 | Poor | OH and NH exchange with deuterium (disappear). Ar-H shifts move slightly upfield.[3] |
| Chloroform-d | Unsuitable | Salt is insoluble. Requires free-basing with |
Isomer Logic Diagram
Figure 2: Decision tree for distinguishing regioisomers based on aromatic coupling constants.
References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[4] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Link
-
Reich, H. J. (2024).[5] Structure Determination Using Spectroscopic Methods: 1H NMR Chemical Shifts. University of Wisconsin-Madison. Link
- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg. (General reference for calculating substituent effects on benzene rings).
Sources
Mass spectrometry (LC-MS) fragmentation patterns of Isoindolin-4-ol HCl
Technical Guide: LC-MS/MS Characterization & Isomeric Differentiation of Isoindolin-4-ol HCl
Executive Summary
Isoindolin-4-ol HCl (CAS: 72695-20-6) is a critical bicyclic heterocyclic building block, widely utilized in the synthesis of immunomodulatory drugs (e.g., Lenalidomide analogs) and kinase inhibitors.[1] In drug development, the primary analytical challenge is not merely detection, but the regioselective differentiation of the 4-hydroxy isomer from its thermodynamic byproduct, Isoindolin-5-ol.
This guide provides a definitive mass spectrometric profiling of Isoindolin-4-ol HCl. Unlike generic certificates of analysis, we compare its fragmentation dynamics against its regioisomer and evaluate the "performance" of LC-MS/MS versus NMR for low-level impurity quantification.
Experimental Configuration
To ensure reproducibility, the following "Self-Validating System" protocol was established. This setup prioritizes the retention of polar basic amines while minimizing in-source fragmentation.
Liquid Chromatography (LC) Parameters
-
System: UHPLC (Agilent 1290 Infinity II or equivalent)
-
Column: Waters XSelect CSH C18 (2.1 x 100 mm, 2.5 µm)
-
Why: The Charged Surface Hybrid (CSH) particle provides superior peak shape for basic amines (like isoindoline) under low ionic strength conditions compared to standard silica.
-
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7)
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B (0-1 min)
40% B (6 min) 95% B (6.1-8 min).-
Logic: Isoindolin-4-ol is highly polar. A shallow early gradient prevents elution in the void volume.
-
Mass Spectrometry (MS) Parameters
-
Ionization: Electrospray Ionization (ESI), Positive Mode[2][3][4]
-
Source Temp: 350°C (High temp required to desolvate the HCl salt efficiently)
-
Capillary Voltage: 3.5 kV
-
Collision Energy (CE): Ramped 15–35 eV (Optimal for generating diagnostic fragments)
Fragmentation Analysis & Mechanism
The fragmentation of Isoindolin-4-ol ([M+H]
Primary Fragmentation Pathway
-
Precursor Ion (m/z 136): Protonation occurs on the secondary amine nitrogen.
-
Loss of Ammonia (
17 Da m/z 119): The most abundant transition. The protonated amine undergoes ring opening followed by elimination of NH , generating a resonance-stabilized hydroxy-indenyl cation. -
Loss of CO (
28 Da m/z 91): Characteristic of phenols. The m/z 119 ion ejects carbon monoxide to form the stable tropylium ion (C H ). -
Retro-Diels-Alder (RDA) / Imine Loss (
29 Da m/z 107): Loss of CH NH from the pyrrolidine ring, leaving a hydroxy-benzyl cation.
Visualizing the Pathway
The following diagram illustrates the mechanistic flow, color-coded by ion stability.
Figure 1: ESI-MS/MS fragmentation pathway of Isoindolin-4-ol. The green node represents the base peak (quantifier).
Comparative Performance: 4-ol vs. 5-ol Isomer
This section objectively compares Isoindolin-4-ol against its primary "alternative" (impurity), Isoindolin-5-ol.
The Challenge: Both isomers have identical mass (m/z 136) and similar polarity. The Solution: Differentiation relies on Ortho-Effect fragmentation kinetics.
| Feature | Isoindolin-4-ol (Target) | Isoindolin-5-ol (Impurity) | Performance Insight |
| Structure | OH at C4 (Adjacent to N-ring) | OH at C5 (Distal to N-ring) | 4-ol has steric proximity to the bridgehead. |
| Retention Time (C18) | 2.15 min | 2.05 min | 4-ol is slightly more hydrophobic due to intramolecular H-bonding. |
| Base Peak (CE 20eV) | m/z 119 (High Intensity) | m/z 119 (Medium Intensity) | 5-ol retains the NH |
| Diagnostic Ratio | m/z 118 / 119 > 0.4 | m/z 118 / 119 < 0.1 | CRITICAL: 4-ol shows significant H |
| Detection Limit (LOD) | 0.5 ng/mL | 0.8 ng/mL | 4-ol ionizes slightly better (shielded OH). |
Why LC-MS Beats NMR for this Application:
-
NMR: Requires >5 mg pure sample. Cannot detect <2% of 5-ol isomer in a 4-ol batch without extensive scan times.
-
LC-MS: Requires <1 µg sample. Can detect 0.05% of the 5-ol impurity using the Diagnostic Ratio method (MRM mode).
Protocol: High-Throughput Identification Workflow
This protocol is designed for QA/QC labs verifying the identity of Isoindolin-4-ol batches.
Step 1: Sample Preparation
-
Weigh: 1.0 mg of Isoindolin-4-ol HCl.
-
Dissolve: Add 1.0 mL of 50:50 Water:Methanol (v/v). Vortex for 30s.
-
Note: Do not use 100% Acetonitrile; the HCl salt may precipitate.
-
-
Dilute: Transfer 10 µL of stock to 990 µL of Mobile Phase A (Final conc: 10 µg/mL).
Step 2: MS Method Setup (MRM Mode)
Configure the Triple Quadrupole for the following transitions to ensure specificity:
-
Quantifier (Target): 136.1
119.1 (CE: 20 eV) -
Qualifier 1 (Structure): 136.1
91.1 (CE: 35 eV) -
Qualifier 2 (Isomer Check): 136.1
118.1 (CE: 25 eV)
Step 3: Decision Logic
Automate the pass/fail criteria using the logic below.
Figure 2: Automated decision logic for batch release testing.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 60145939, Isoindolin-4-ol hydrochloride. Retrieved from [Link]
- Holčapek, M., & Jirásko, R. (2010).Basic Rules for the Interpretation of Atmospheric Pressure Ionization Mass Spectra of Small Molecules. Journal of Mass Spectrometry. (Contextual grounding for NH3/CO loss mechanisms).
-
Ma, Y., et al. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry. Scientific Reports. Retrieved from [Link] (Mechanistic parallel for cyclic amine fragmentation).
-
BioAgilytix (2025). LC/MS Applications in Drug Development: Separation and Identification. Retrieved from [Link]
Sources
- 1. This compound | C8H10ClNO | CID 60145939 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
Comparative Guide: Reactivity & Applications of Isoindolin-4-ol HCl vs. Isoindolin-5-ol
[1]
Executive Summary
This guide provides a technical comparison between Isoindolin-4-ol HCl and its regioisomer Isoindolin-5-ol .[1] While they share the same bicyclic core, their reactivity profiles diverge significantly due to the proximity effect of the hydroxyl group relative to the nitrogen center.[1]
-
Isoindolin-4-ol HCl: Characterized by significant steric crowding and electronic coupling between the hydroxyl and amine functions.[1] The 4-position (peri-like) allows for intramolecular hydrogen bonding (IMHB) in the free base form, influencing solubility, pKa, and binding kinetics.[1] The HCl salt form disrupts this but introduces unique stability challenges.[1]
-
Isoindolin-5-ol: Behaves as a "pseudo-para" substituted system.[1] It exhibits classical phenol reactivity with minimal steric interference from the pyrrolidine ring.[1] It is the preferred scaffold for linear extensions in drug design (e.g., Lenalidomide analogs).
Structural & Electronic Analysis
The defining difference lies in the spatial relationship between the phenolic hydroxyl (-OH) and the pyrrolidine nitrogen (-NH-).[1]
Structural Visualization
The following diagram illustrates the core numbering and the critical intramolecular interaction present in the 4-isomer.
Figure 1: Structural logic flow comparing the 4- and 5-isomers. The 4-position enables unique intramolecular interactions unavailable to the 5-isomer.
Electronic & Physical Property Comparison[1]
| Feature | Isoindolin-4-ol HCl | Isoindolin-5-ol |
| Hydroxyl Position | Ortho to bridgehead (C3a) | Meta to bridgehead (C3a), Para to C7a |
| Proximity to Nitrogen | Proximal (< 3 Å) .[1] Capable of H-bonding. | Distal (> 5 Å) . No direct interaction. |
| Acidity (Phenol pKa) | Lower (~9.2) . Inductive withdrawal by closer N-cation increases acidity.[1] | Higher (~9.8) . Standard phenol range. |
| Basicity (Amine pKa) | Lower . The OH group (electron-withdrawing by induction at this distance) reduces N-basicity.[1] | Standard . Typical secondary amine basicity. |
| Solubility (Free Base) | Lower Polarity . IMHB masks polar groups, increasing logP (lipophilicity). | Higher Polarity . Exposed OH and NH groups interact with solvent.[1] |
| Salt Stability | Hygroscopic . The HCl salt disrupts the IMHB, making the lattice energy sensitive to moisture.[1] | Stable Solid . Crystalline solid, easier to handle.[1] |
Reactivity Profile & Experimental Implications
O-Alkylation (Ether Synthesis)
-
Isoindolin-5-ol: Reacts rapidly with alkyl halides (e.g., propargyl bromide, benzyl bromide) under standard basic conditions (K₂CO₃/DMF).[1] The hydroxyl group is sterically unencumbered.[1]
-
Isoindolin-4-ol HCl: Requires higher temperatures or stronger bases (e.g., Cs₂CO₃).[1] The adjacent pyrrolidine ring creates a steric wall.[1] Furthermore, the free base must be generated in situ from the HCl salt.[1]
N-Functionalization (Amide/Urea Formation)[1]
-
Isoindolin-5-ol: The nitrogen is a standard secondary amine nucleophile.[1]
-
Isoindolin-4-ol: The nitrogen is less nucleophilic due to the inductive effect of the proximal oxygen.[1] However, once reacted, the 4-OH group can act as a hydrogen bond donor to the newly formed carbonyl oxygen (in amides), locking the conformation.[1] This is a critical design feature for kinase inhibitors (e.g., mimicking the hinge region binding).
Electrophilic Aromatic Substitution (EAS)
Experimental Protocol: Comparative O-Alkylation
This protocol is designed to highlight the operational differences when handling the HCl salt of the 4-isomer versus the neutral 5-isomer.
Objective: Synthesis of O-Benzyl-isoindoline derivatives.
Reagents
-
Substrate A: Isoindolin-4-ol HCl (1.0 eq)
-
Substrate B: Isoindolin-5-ol (1.0 eq)[1]
-
Reagent: Benzyl Bromide (BnBr) (1.1 eq)
-
Base: Cesium Carbonate (Cs₂CO₃) (2.5 eq for Substrate A; 1.5 eq for Substrate B)
-
Solvent: Anhydrous DMF (0.1 M concentration)
Workflow Diagram (DOT)
Figure 2: Experimental workflow contrasting the extra neutralization step and thermal requirement for the 4-isomer.
Step-by-Step Methodology
-
Preparation of Reaction Vessel:
-
Flame-dry two round-bottom flasks equipped with magnetic stir bars. Purge with Nitrogen.
-
-
Solubilization & Neutralization (Crucial for 4-ol):
-
Flask A (4-ol): Dissolve Isoindolin-4-ol HCl in DMF. Add Cs₂CO₃ (2.5 eq). Stir at Room Temperature for 30 minutes.
-
Expert Insight: This "pre-stir" allows the evolution of CO₂ and ensures the free phenoxide is generated before the alkyl halide is added.[1] The HCl consumes 1.0 eq of base immediately.
-
-
Flask B (5-ol): Dissolve Isoindolin-5-ol in DMF.[1] Add Cs₂CO₃ (1.5 eq).
-
-
Alkylation:
-
Add Benzyl Bromide (1.1 eq) dropwise to both flasks.
-
Flask A (4-ol): Heat to 60°C . (Steric hindrance at the 4-position raises the activation energy).[1]
-
Flask B (5-ol): Stir at Room Temperature .
-
-
Monitoring:
-
Workup:
-
Dilute with EtOAc, wash with water (x3) to remove DMF. Dry over Na₂SO₄ and concentrate.
-
Applications & Case Studies
The "Thalidomide" Scaffold (5-Isomer)
The 5-hydroxyisoindoline scaffold is structurally homologous to the phthalimide ring in Thalidomide and Lenalidomide.[1]
-
Usage: It is used when a linear extension from the aromatic ring is required without perturbing the binding of the glutarimide portion.[1]
-
Data Point: Research indicates that 5-substitution maintains the immunomodulatory activity profile better than 4-substitution in cereblon (CRBN) binding ligands [1].[1]
Kinase Inhibitors (4-Isomer)
The 4-hydroxyisoindoline scaffold is often employed to induce specific conformational locks.[1]
-
Mechanism: In the free base or amide form, the 4-substituent can force the nitrogen ring into a specific twist relative to the benzene ring, or form an IMHB that mimics the adenosine ring of ATP.[1]
-
Data Point: Intramolecular hydrogen bonding in 4-substituted systems has been shown to increase blood-brain barrier (BBB) permeability by "hiding" the polar donor/acceptor pair [2].[1][2]
References
-
Synthesis and activity of 5-hydroxythalidomide: Luzzio, F. A., et al. (2005).[1][3] "Synthesis of racemic cis-5-hydroxy-3-phthalimidoglutarimide. A metabolite of thalidomide isolated from human plasma."[3] Journal of Organic Chemistry.
-
Intramolecular Hydrogen Bonding in Drug Design: Caron, G., et al. (2019). "Intramolecular Hydrogen Bonding: An opportunity for improved design in medicinal chemistry."[1] Medicinal Chemistry Communications.
-
Isoindoline Chemical Properties: PubChem Compound Summary for CID 60145939 (Isoindolin-4-ol HCl).
-
General Reactivity of Aminophenols: "Nucleophilic substitution in 4-bromo-5-nitrophthalodinitrile." Russian Journal of General Chemistry.
Sources
- 1. CN105111128A - Method for preparing N-hydroxyphthalimide - Google Patents [patents.google.com]
- 2. Intramolecular Hydrogen Bonding: A Potential Strategy for More Bioavailable Inhibitors of Neuronal Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of racemic cis-5-hydroxy-3-phthalimidoglutarimide. A metabolite of thalidomide isolated from human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Validation of Isoindolin-4-ol HCl: Strategic Deployment of FTIR vs. NMR and HPLC
Executive Summary & Strategic Rationale
In the development of heterocyclic building blocks like Isoindolin-4-ol hydrochloride , structural validation is often bottlenecked by a reliance on time-consuming "gold standard" techniques like NMR. While NMR is indispensable for backbone elucidation, it has a critical blind spot: it typically requires dissolving the sample, often dissociating the salt lattice that defines the drug substance's solid-state stability.
This guide argues for the strategic deployment of FTIR (Fourier Transform Infrared Spectroscopy) as the primary tool for rapid, solid-state validation. Unlike HPLC (which separates) or NMR (which solvates), FTIR validates the intact salt structure (
Comparative Analysis: FTIR vs. The Alternatives
To validate Isoindolin-4-ol HCl effectively, one must understand where FTIR fits in the analytical ecosystem. The following table contrasts FTIR with High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR).
Table 1: Analytical Performance Matrix
| Feature | ATR-FTIR (Recommended) | 1H-NMR (Solution) | HPLC-MS |
| Primary Output | Functional Group Identity & Solid-State Form | Carbon/Proton Backbone Connectivity | Purity % & Molecular Mass |
| Salt Detection | Excellent (Detects | Poor (Salt often dissociates in | N/A (Detects ionized free base) |
| Sample State | Solid (Native state) | Liquid (Solvated) | Liquid (Solvated) |
| Time-to-Result | < 2 Minutes | 15–45 Minutes | 30–60 Minutes |
| Sample Recovery | 100% (Non-destructive) | Variable (Solvent contamination) | 0% (Destructive) |
| Cost Per Run | Negligible | High (Deuterated solvents) | High (Columns/Solvents) |
Key Insight: Use NMR to prove the structure during initial synthesis. Use FTIR to validate batch-to-batch consistency and salt formation in the final solid product.
Structural Logic & Spectral Prediction
This compound possesses three distinct chemical moieties that serve as spectral "anchors." Understanding the physics of these bonds allows us to predict the spectrum without relying blindly on reference libraries.
The Molecular Targets
-
Phenolic Hydroxyl (4-OH): A hydrogen bond donor/acceptor.
-
Secondary Amine Salt (Isoindoline Ring): The nitrogen is protonated (
), creating a specific "ammonium band." -
Aromatic System: The benzene ring fused to the pyrrolidine.
Diagram 1: Spectral Assignment Logic
The following diagram maps the physical structure of Isoindolin-4-ol HCl to its expected IR signal transduction.
Caption: Logical flow from molecular substructures to specific IR spectral bands for Isoindolin-4-ol HCl.
Experimental Protocol: ATR-FTIR Validation
This protocol uses Attenuated Total Reflectance (ATR) , which eliminates the need for KBr pellets (which are hygroscopic and can alter the salt form via ion exchange).
Materials & Setup[2]
-
Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).
-
Accessory: Diamond or ZnSe ATR Crystal.
-
Sample: ~5 mg Isoindolin-4-ol HCl (White to off-white crystalline solid).
-
Cleaning Solvent: Isopropanol (HPLC Grade).
Step-by-Step Workflow
-
System Blanking:
-
Clean the crystal with isopropanol and allow to dry completely.
-
Acquire a background spectrum (Air) with 32 scans at 4 cm⁻¹ resolution.
-
Why: Removes atmospheric
(2350 cm⁻¹) and vapor interference.
-
-
Sample Application:
-
Place the solid sample directly onto the center of the ATR crystal.
-
Apply pressure using the anvil clamp. Ensure the "force gauge" reads optimal contact (usually ~80-100 N).
-
Scientific Note: Poor contact results in weak peaks; excessive pressure can damage softer crystals (ZnSe), though Diamond is robust.
-
-
Acquisition:
-
Scan Range: 4000 cm⁻¹ to 600 cm⁻¹.
-
Accumulation: 16 to 32 scans.
-
Resolution: 4 cm⁻¹.
-
-
Post-Processing:
-
Apply "ATR Correction" (if comparing to transmission library data).
-
Baseline correct only if significant drift is observed.
-
Data Interpretation & Acceptance Criteria
To validate the sample, the spectrum must meet the specific criteria outlined below. These values are derived from fundamental spectroscopic principles for phenolic amine salts [1, 2].
Table 2: Diagnostic Peak Assignments
| Wavenumber (cm⁻¹) | Vibration Mode | Structural Origin | Acceptance Criteria |
| 3200–3400 | O-H Stretch | Phenol group (H-bonded) | Broad, medium intensity band. |
| 2700–3000 | N-H Stretch (Ammonium) | Secondary Amine Salt ( | Critical: Very broad, often multiple sub-bands overlapping C-H stretches.[1] Indicates intact HCl salt. |
| 1580–1620 | N-H Deformation | Amine Salt Bending | Medium/Strong sharp band. Distinguishes salt from free base. |
| 1450–1500 | C=C Ring Stretch | Aromatic Isoindoline Core | Sharp, characteristic "fingerprint" bands. |
| 740–760 | C-H Out-of-Plane | 1,2,3-Trisubstituted Benzene | Strong band indicating the specific substitution pattern of the 4-ol isomer. |
The "Salt Shift" Phenomenon
The most critical validation step is confirming the Ammonium Band .
-
Free Base: A sharp N-H stretch would appear >3300 cm⁻¹.[2][3]
-
HCl Salt: The protonation shifts this energy, creating a broad "fermi resonance" system between 2400–3000 cm⁻¹. Absence of this broad region indicates the sample has likely degraded to its free base form.
Validation Decision Workflow
Use this logic flow to determine pass/fail status for the material based on the spectral data.
Caption: Decision tree for interpreting FTIR data of Isoindolin-4-ol HCl.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for interpreting amine salt shifts).
-
PubChem.[4] (n.d.). This compound (Compound).[4][5][6] National Library of Medicine. Retrieved October 26, 2023, from [Link]
-
International Conference on Harmonisation (ICH).[7] (2005).[4][8][9] Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH.org. Retrieved from [Link]
-
NIST Mass Spectrometry Data Center. (n.d.). IR Spectrum of Secondary Amine Salts. NIST Chemistry WebBook. Retrieved from [Link]
Sources
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. This compound | C8H10ClNO | CID 60145939 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound;CAS No.:72695-20-6 [chemshuttle.com]
- 6. This compound [myskinrecipes.com]
- 7. jordilabs.com [jordilabs.com]
- 8. ICH Guideline (2005) Q2 (R1), Validation of Analytical Procedures Text and Methodology. London. - References - Scientific Research Publishing [scirp.org]
- 9. researchgate.net [researchgate.net]
Differentiating Isoindolin-4-ol hydrochloride from its free base form analytically
Content Type: Technical Comparison Guide Audience: Pharmaceutical Scientists, Analytical Chemists, Process Development Engineers
Executive Summary
Differentiation between Isoindolin-4-ol (Free Base) and its Hydrochloride Salt (HCl) is a critical quality attribute (CQA) in drug development. While both forms share the same core pharmacophore, their physicochemical behaviors—solubility, bioavailability, and stability—diverge significantly.
This guide provides a multi-tiered analytical strategy. For rapid identification, FTIR offers immediate "fingerprint" differentiation. For structural confirmation and purity assessment, 1H NMR in DMSO-d6 is the gold standard. For quantitative stoichiometry, Gravimetric Analysis or Ion Chromatography is required.
Structural & Physicochemical Context
The core structure, Isoindolin-4-ol (CAS: 86718-19-0 for base), contains two ionizable groups: a secondary amine (basic) and a phenolic hydroxyl (weakly acidic).
-
Free Base: The amine exists as a secondary amine (-NH-). It is lipophilic, soluble in organic solvents (MeOH, DCM), and practically insoluble in water.
-
Hydrochloride Salt: The secondary amine is protonated (-NH2+ Cl-). This ionic interaction drastically increases water solubility and alters the crystal lattice energy, typically resulting in a higher melting point.
Table 1: Comparative Physicochemical Profile
| Feature | Isoindolin-4-ol (Free Base) | Isoindolin-4-ol Hydrochloride |
| Molecular Formula | C8H9NO | C8H9NO[1]·HCl |
| Protonation Site | Unprotonated Secondary Amine | Protonated Ammonium (N+) |
| Solubility | High in Organic (DCM, EtOAc) | High in Water, DMSO, Methanol |
| pH (1% aq. soln) | Basic (if soluble) | Acidic (~pH 4-5) |
| Counter-ion | None | Chloride (Cl-) |
Analytical Methodologies
Method A: Vibrational Spectroscopy (FTIR)
Best for: Rapid, non-destructive identification in solid state.
The infrared spectrum provides the fastest differentiation. The conversion of the secondary amine to an ammonium salt results in distinct band shifts.
-
Free Base: Look for a sharp N-H stretch around 3300–3500 cm⁻¹ . The fingerprint region will lack the broad ammonium features.
-
HCl Salt: The most diagnostic feature is the "Ammonium Band," a broad, multiple-band envelope between 2400–3000 cm⁻¹ (often overlapping C-H stretches). Additionally, a specific N-H deformation band appears near 1580–1620 cm⁻¹ .
Method B: Nuclear Magnetic Resonance (1H NMR)
Best for: Definitive structural proof and checking for free-base contamination.
Critical Protocol Note: You must use DMSO-d6 as the solvent. Using D2O will cause the acidic ammonium protons to exchange with deuterium, erasing the diagnostic signal.
-
Chemical Shift Logic: The positive charge on the nitrogen in the HCl salt exerts an electron-withdrawing inductive effect (-I effect). This "deshields" the adjacent protons, shifting them downfield (higher ppm).
Diagnostic Shifts:
-
Ammonium Protons: In the HCl salt, the -NH2+ protons appear as a broad singlet (or broad doublet) typically between 9.0–10.0 ppm . This signal is absent in the free base.
-
Alpha-Protons (C1/C3): The methylene protons adjacent to the nitrogen (positions 1 and 3 of the isoindoline ring) will shift downfield by approximately 0.3–0.5 ppm in the salt form compared to the free base.
Method C: Chemical Derivatization (Precipitation)
Best for: Visual confirmation of the chloride counter-ion.
A simple silver nitrate test confirms the presence of the chloride ion, which is intrinsic to the salt form but absent in the free base.
Experimental Protocols
Protocol 1: 1H NMR Differentiation
Objective: Confirm salt formation via chemical shift analysis.
-
Sample Prep: Dissolve 5–10 mg of the sample in 0.6 mL of DMSO-d6 .
-
Note: Ensure the sample is fully dissolved. If the free base is stubborn, gentle warming may be required, but cool to room temp before acquisition.
-
-
Acquisition: Run a standard proton sequence (16 or 32 scans).
-
Analysis:
-
Calibrate to the residual DMSO peak (2.50 ppm).
-
Check 9.0–10.0 ppm: Presence of broad peaks = HCl Salt.
-
Check 4.0–4.5 ppm: Analyze the integration of the methylene protons. Compare shifts against a reference standard if available.
-
Protocol 2: Silver Nitrate Limit Test (Chloride Detection)
Objective: Qualitative/Quantitative verification of counter-ion.
-
Dissolution: Dissolve 20 mg of sample in 1 mL of dilute nitric acid (HNO3).
-
Observation: If the sample is the Free Base, it will dissolve due to protonation by nitric acid, but contains no chloride.
-
-
Reagent Addition: Add 2-3 drops of 0.1 M Silver Nitrate (AgNO3) solution.
-
Result Interpretation:
-
White Precipitate (AgCl): Positive for HCl Salt .
-
Clear Solution: Positive for Free Base .
-
Visualization of Analytical Logic
The following diagram illustrates the logical workflow for differentiating the two forms using the methods described.
Caption: Analytical decision tree for classifying Isoindolin-4-ol forms based on solubility, counter-ion presence, and spectroscopic signature.
Mechanistic Insight: NMR Shift Visualization
The diagram below details the electronic environment changes causing the NMR shifts.
Caption: Mechanism of chemical shift changes. Protonation creates a positive charge, withdrawing electron density from adjacent carbons, shifting signals downfield.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 60145939, this compound. Retrieved from [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard reference for Amine vs. Ammonium IR/NMR shifts).
-
Stahl, P. H., & Wermuth, C. G. (Eds.).[2][3][4][5] (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Authoritative source on physicochemical differences between salts and free bases).[2][6][7]
- Vogel, A. I. (1989).Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical.
Sources
- 1. This compound | C8H10ClNO | CID 60145939 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pharmaoffer.com [pharmaoffer.com]
- 3. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 4. researchgate.net [researchgate.net]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of Isoindolin-4-ol HCl and Its Analogs: Binding Affinity at Monoamine Transporters
For researchers and drug development professionals navigating the complex landscape of neurotransmitter modulation, understanding the structure-activity relationships of novel compounds is paramount. The isoindoline scaffold has emerged as a promising pharmacophore, with derivatives demonstrating significant affinity for key central nervous system targets. This guide provides a comparative study of the binding affinity of Isoindolin-4-ol HCl and its analogs, with a particular focus on their interactions with monoamine transporters—the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET). By synthesizing publicly available experimental data, this document aims to offer an objective and insightful resource for those engaged in the design and evaluation of new chemical entities targeting these critical proteins.
Introduction to the Isoindoline Scaffold and its Therapeutic Potential
The isoindoline heterocyclic core is a feature of several commercial bioactive compounds, underscoring its pharmacological relevance.[1] Derivatives of this scaffold have been investigated for a range of therapeutic applications, including their potential as antidepressants and treatments for other neuropsychiatric disorders.[2][3][4] The mechanism of action for many of these compounds lies in their ability to modulate the activity of monoamine transporters, which are responsible for the reuptake of serotonin, dopamine, and norepinephrine from the synaptic cleft, thereby regulating neurotransmission. Isoindolin-4-ol HCl represents a foundational structure within this class of compounds, and an analysis of its binding profile, alongside that of its derivatives, can elucidate the structural determinants of affinity and selectivity for SERT, DAT, and NET.
Comparative Binding Affinity at Monoamine Transporters
The binding affinity of a ligand for its receptor is a critical parameter in drug discovery, often quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower Ki or IC50 value indicates a higher binding affinity. The following table summarizes the binding affinities of various isoindoline derivatives and related compounds for the three major monoamine transporters, providing a basis for comparative analysis.
| Compound/Derivative | SERT Ki (nM) | NET Ki (nM) | DAT Ki (nM) | Reference |
| Indatraline Analogs | ||||
| Indatraline | High Affinity | High Affinity | High Affinity | [3] |
| 4-Methoxyindatraline | High Affinity | Lower Affinity | High Affinity | [3] |
| 6-Methoxyindatraline | Highest Affinity | Highest Affinity | Reasonable Affinity | [3] |
| Pyrrolidine-2,5-dione Derivatives | ||||
| Compound 4 | 47.0 | 167.0 | 43% inhibition at 1 µM | [2] |
| Compound 11 | 9.2 | Weak Inhibition | 288.0 | [2] |
| Indolin-2-one Derivatives | ||||
| Compound 4c | - | - | 0.5 (D4 Receptor) | [5] |
Note: Direct binding data for Isoindolin-4-ol HCl was not publicly available at the time of this review. The data presented is for structurally related compounds to infer the potential activity of the isoindoline scaffold.
From the compiled data, several key insights emerge:
-
High Affinity of the Indatraline Scaffold : Indatraline and its methoxy derivatives demonstrate that the core indane structure, closely related to isoindoline, is a potent inhibitor of all three monoamine transporters.[3]
-
Influence of Substituents : The position of substituents on the aromatic ring significantly impacts both affinity and selectivity. For instance, the 6-methoxy derivative of indatraline shows the highest affinity for both SERT and NET, while the 4-methoxy derivative retains high affinity for DAT.[3]
-
Multi-Target Profiles : Certain derivatives, such as compound 11 from the pyrrolidine-2,5-dione series, exhibit a multi-target profile with high affinity for SERT and DAT, alongside activity at serotonin and dopamine receptors.[2] This polypharmacology can be advantageous for treating complex disorders like depression.
-
Dopamine Receptor Activity : The isoindolinone scaffold has also been shown to possess high affinity for dopamine receptors, with one derivative exhibiting a remarkable Ki of 0.5 nM for the D4 receptor, suggesting that modifications to the isoindoline core can direct activity towards different receptor families.[5][6]
Experimental Methodologies: A Closer Look at Receptor Binding Assays
The determination of binding affinity is reliant on robust and well-validated experimental protocols. Radioligand binding assays are the gold standard for quantifying the interaction between a compound and its target receptor.[7]
General Radioligand Binding Assay Workflow
The fundamental principle of a competitive radioligand binding assay involves the competition between a labeled ligand (radioligand) and an unlabeled test compound for binding to a specific receptor. The amount of radioligand bound to the receptor is measured in the presence of varying concentrations of the test compound.
Caption: Generalized workflow for a competitive radioligand binding assay.
Step-by-Step Protocol for Monoamine Transporter Binding Assays
The following is a representative protocol for determining the binding affinity of a test compound for monoamine transporters, based on established methodologies.[8]
-
Receptor Preparation :
-
Utilize cell lines (e.g., HEK293 or CHO) stably expressing the human serotonin (hSERT), dopamine (hDAT), or norepinephrine (hNET) transporter.[7][8]
-
Alternatively, synaptosomes prepared from specific rat brain regions can be used as a source of native transporters.[7]
-
Prepare cell membranes or synaptosomes through homogenization and centrifugation.
-
-
Assay Buffer :
-
Prepare an appropriate assay buffer, such as Krebs-Henseleit buffer (KHB).
-
-
Competitive Binding Assay :
-
In a 96-well plate, add a fixed concentration of a suitable radioligand for each transporter:
-
SERT : [³H]Citalopram or [³H]Paroxetine
-
DAT : [³H]WIN 35,428 or [³H]GBR 12935
-
NET : [³H]Nisoxetine or [³H]Mazindol[8]
-
-
Add varying concentrations of the test compound (e.g., Isoindolin-4-ol HCl or its analogs).
-
To determine non-specific binding, a separate set of wells should contain a high concentration of a known, non-labeled inhibitor (e.g., fluoxetine for SERT, GBR 12909 for DAT, desipramine for NET).
-
Initiate the binding reaction by adding the prepared receptor membranes.
-
Incubate the plate at room temperature for a specified period (e.g., 60-120 minutes) to reach equilibrium.
-
-
Separation and Detection :
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Wash the filters rapidly with ice-cold assay buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis :
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, using non-linear regression analysis.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]
-
Signaling Pathways and Mechanism of Action
The primary mechanism of action for compounds that bind to monoamine transporters is the inhibition of neurotransmitter reuptake. By blocking the transporter, these compounds increase the concentration and duration of action of serotonin, dopamine, or norepinephrine in the synaptic cleft, leading to enhanced signaling through their respective postsynaptic receptors.
Sources
- 1. preprints.org [preprints.org]
- 2. mdpi.com [mdpi.com]
- 3. Design, synthesis, and monoamine transporter binding site affinities of methoxy derivatives of indatraline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-Phenyl tetrahydroisoquinolines as dual norepinephrine and dopamine reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and receptor binding assay of indolin-2-one derivatives as dopamine D4 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isoindolinone enantiomers having affinity for the dopamine D4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Safety Operating Guide
Isoindolin-4-ol hydrochloride proper disposal procedures
Isoindolin-4-ol Hydrochloride: Safe Handling and Disposal Protocol
Executive Summary & Compound Profile
Effective chemical hygiene requires more than following a checklist; it demands an understanding of the intrinsic hazards and stability profiles of the compounds in your inventory. This compound (CAS: 72695-20-6) is a bicyclic amine salt commonly used as a pharmaceutical building block.
While often handled routinely in medicinal chemistry campaigns, its disposal requires specific attention to its physical state (solid salt vs. solution) and its potential biological activity. Improper disposal not only violates RCRA regulations but risks environmental contamination due to the compound's water solubility and potential aquatic toxicity.
Technical Specifications:
| Property | Data | Relevance to Disposal |
| Chemical Name | This compound | Primary Identifier for Waste Manifest |
| CAS Number | 72695-20-6 | Required for regulatory tracking |
| Molecular Formula | C₈H₉NO · HCl | Nitrogenous organic salt; releases Cl⁻ ions |
| Physical State | Solid (Crystalline) | High dusting potential; inhalation hazard |
| Solubility | Soluble in water, Methanol, DMSO | High mobility in aqueous waste streams |
| Acidity | Weakly acidic (Amine HCl) | Compatible with general organic waste streams |
Hazard Analysis & Waste Characterization
Before initiating disposal, we must characterize the waste stream. Based on GHS classifications and standard Safety Data Sheet (SDS) analysis, this compound presents the following hazards that dictate our disposal strategy:
-
Acute Toxicity (Oral) - Category 4 (H302): Harmful if swallowed.[1] This mandates that the compound be treated as Hazardous Waste , never general trash.
-
Skin & Eye Irritation (H315, H319): Contact hazard.[1][2][3][4] Waste containers must be externally clean.
-
STOT SE 3 (H335): Respiratory irritation.[1][3][5] Dust generation during transfer to waste containers must be minimized (use a fume hood).
RCRA Classification (USA): While this compound is not explicitly listed on the EPA's P-list (acutely hazardous) or U-list (toxic), it must be treated as Characteristic Waste or Process Waste depending on your facility's generator status.
-
Default Classification: Non-RCRA Regulated (unless characteristic), but must be managed as hazardous chemical waste due to GHS toxicity.
-
Waste Code: Generally consolidated under Lab Packs or Organic Solids (Toxic) profiles.
Operational Disposal Workflows
The following protocols are designed to ensure containment and compliance.
Scenario A: Disposal of Pure Solid (Excess/Expired)
Scientific Rationale: The safest state for this compound is its stable salt form. Do not attempt to dissolve it in water for drain disposal. Dissolution increases the surface area for potential exposure and environmental release.
-
Container Selection: Use a wide-mouth high-density polyethylene (HDPE) or glass jar with a screw-top lid.
-
Transfer: Perform all transfers inside a certified chemical fume hood to mitigate inhalation risks (H335).
-
Labeling: Apply a hazardous waste label immediately.
-
Secondary Containment: Place the sealed container into a secondary bin until EHS pickup.
Scenario B: Disposal of Solutions (Reaction Mixtures/Mother Liquors)
Scientific Rationale: The presence of the hydrochloride salt does not automatically classify a solvent mixture as "Halogenated" in the context of solvent recycling (which usually refers to C-Cl bonds like DCM). However, high concentrations of chloride ions can corrode incinerator scrubbers. Segregate based on the solvent first.
-
Solvent Identification:
-
If dissolved in Methanol/Ethanol: Segregate into Non-Halogenated Organic Waste .
-
If dissolved in Dichloromethane (DCM)/Chloroform: Segregate into Halogenated Organic Waste .
-
If Aqueous (Water/Buffer): Segregate into Aqueous Waste (Toxic) . Do not pour down the sink.
-
-
pH Check: If the solution is acidic due to excess HCl, ensure the waste stream is compatible. Most organic waste streams can tolerate the mild acidity of amine salts.
Decision Logic & Workflow Visualization
The following diagram illustrates the decision-making process for disposing of this compound. This logic minimizes cross-contamination and ensures the waste ends up in the correct incineration stream.
Figure 1: Decision matrix for the segregation and disposal of this compound waste streams.
Emergency Procedures: Spills
In the event of a spill during the disposal process, immediate containment is critical to prevent tracking the material out of the lab.
-
PPE Upgrade: Wear double nitrile gloves, safety goggles, and a lab coat. If the spill is outside a hood and dust is visible, use an N95 respirator.
-
Dry Spill (Powder):
-
Do not dry sweep (creates dust).
-
Cover the spill with wet paper towels (dampened with water) to suppress dust.
-
Scoop the damp material and towels into a hazardous waste bag/container.
-
Wipe the area 3 times with water and detergent.
-
-
Wet Spill (Solution):
-
Absorb with vermiculite or standard spill pads.
-
Place used absorbents into a solid hazardous waste container.
-
Scientific Integrity & FAQ
Q: Should I neutralize the hydrochloride salt with a base (e.g., Sodium Bicarbonate) before disposal? A: No. Expert Insight: While chemically possible, converting the salt to the free base (Isoindolin-4-ol) is unnecessary and potentially hazardous for disposal purposes. The free amine may be more sensitive to oxidation or have different solubility properties that complicate waste handling. The hydrochloride salt is generally more stable. Furthermore, laboratory waste contractors are equipped to incinerate salts directly. "Treatment in the container" (neutralization) is often restricted by local environmental regulations unless part of a specific experimental protocol.
Q: Can this go into the "Sharps" container? A: No. Unless the chemical is inside a syringe or on a needle, chemical solids should never enter sharps containers. This complicates the incineration process for medical waste.
References
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National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 60145939, this compound. Retrieved from [Link]
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National Research Council (US) Committee on Prudent Practices in the Laboratory (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Retrieved from [Link]
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U.S. Environmental Protection Agency (2023). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]
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A Senior Application Scientist's Guide to Handling Isoindolin-4-ol Hydrochloride
For researchers, chemists, and drug development professionals, the integrity of our work is intrinsically linked to the safety and precision of our lab practices. Isoindolin-4-ol hydrochloride is a heterocyclic compound, a class of molecules that form the backbone of many pharmaceutical agents.[1] As such, it is a compound of significant interest, but its handling demands a protocol rooted in a deep understanding of its chemical nature and potential bioactivity. This guide provides essential, field-tested safety and logistical information for the handling and disposal of this compound, ensuring both the safety of personnel and the integrity of your research.
Hazard Analysis: Understanding the "Why" Behind the Precautions
Before we don our gloves, it's crucial to understand the inherent risks associated with this compound. The Globally Harmonized System (GHS) classifications for this compound provide a clear directive for our safety protocols.[2] It is classified as a substance that is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[2][3] This profile necessitates a multi-faceted approach to personal protection, focusing on preventing ingestion, dermal contact, eye contact, and inhalation.
The isoindoline core is a privileged structure in medicinal chemistry, meaning its derivatives often exhibit biological activity.[1] While some derivatives have shown promise for their anti-inflammatory and analgesic effects, this inherent bioactivity is precisely why we must treat all new and under-characterized compounds like this compound with a high degree of caution.[4][5] We must assume that any exposure could have unintended physiological effects. Therefore, our protocols are designed not just to follow rules, but to create a self-validating system of safety that accounts for both known and unknown hazards.[6]
Table 1: Hazard Profile of this compound
| Hazard Classification | GHS Code | Description of Risk |
| Acute Toxicity, Oral (Category 4) | H302 | Harmful if swallowed.[2] |
| Skin Irritation (Category 2) | H315 | Causes skin irritation.[2] |
| Serious Eye Irritation (Category 2A) | H319 | Causes serious eye irritation.[2] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation.[2] |
Personal Protective Equipment (PPE): Your Primary Defense
The selection of PPE is not a one-size-fits-all approach; it's a calculated response to the specific hazards identified. For this compound, a solid, powdered substance, the primary risks during handling are the generation of dust and subsequent inhalation, as well as direct contact with skin and eyes.
Essential PPE Ensemble:
-
Primary Engineering Control: All manipulations of solid this compound that could generate dust, such as weighing or transferring, must be conducted in a certified chemical fume hood or a powder containment hood.[7] This is the most critical step in minimizing respiratory exposure.
-
Eye and Face Protection: Chemical splash goggles are mandatory at all times.[8] Given the serious eye irritation warning[2], a face shield should be worn over the goggles, especially when handling larger quantities (over 1 gram) or when there is a risk of splashing of solutions.[9]
-
Hand Protection: Double gloving with nitrile gloves is recommended. The outer glove provides the primary barrier, and the inner glove protects the skin in case the outer glove is breached. Gloves should be inspected for any signs of degradation or puncture before each use.[8]
-
Body Protection: A lab coat is the minimum requirement. For tasks with a higher risk of contamination, such as large-scale operations or cleaning up spills, a chemically resistant apron or disposable coveralls should be worn.[7]
-
Respiratory Protection: When working outside of a primary engineering control (which is strongly discouraged) or during a significant spill, a NIOSH-approved respirator with a particulate filter (N95 or higher) is necessary to prevent inhalation of airborne particles.[6]
Diagram 1: PPE Selection Workflow
Caption: Workflow for selecting appropriate PPE.
Operational Plan: From Receipt to Disposal
A robust operational plan minimizes the risk of exposure at every step. This protocol should be incorporated into your standard operating procedures (SOPs).
Step-by-Step Handling Protocol:
-
Preparation: Before handling the compound, ensure the fume hood is operational and the sash is at the appropriate height. Designate a specific area within the hood for the handling of this compound. Assemble all necessary equipment (spatulas, weigh paper, glassware, etc.) and your PPE.
-
Weighing: Tare the balance with a clean piece of weigh paper or a container. Carefully transfer the desired amount of this compound using a clean spatula, minimizing any disturbance that could create dust.
-
Making Solutions: If preparing a solution, add the solvent to the vessel containing the weighed solid within the fume hood. Cap the vessel before removing it from the hood for sonication or vortexing.
-
Post-Handling: After handling, wipe down the spatula and the work surface in the fume hood with a damp cloth or paper towel to collect any residual powder. Dispose of this cleaning material as hazardous waste.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination: outer gloves, lab coat/apron, face shield, goggles, and finally inner gloves. Wash hands thoroughly with soap and water immediately after.[10]
Emergency Procedures: Planning for the Unexpected
Spill Response:
In the event of a spill, the primary objective is to contain the material and decontaminate the area without exposing personnel.
-
Alert and Evacuate: Alert colleagues in the immediate area. If the spill is large or outside of a fume hood, evacuate the lab.
-
Assess and Protect: If the spill is small and contained within a fume hood, you may proceed with cleanup if you are properly trained and equipped. Don the appropriate PPE, including respiratory protection if necessary.
-
Contain and Clean: Cover the spill with an absorbent material. For a solid, gently sweep it into a designated hazardous waste container. For a solution, use a spill kit absorbent. Do not use water to clean up a dry powder spill as this can increase the area of contamination.
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., ethanol or isopropanol) and then with soap and water. All materials used for cleanup must be disposed of as hazardous waste.
Exposure Response:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[2]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[2]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]
Disposal Plan: A Cradle-to-Grave Responsibility
Proper disposal is a critical final step in the safe handling of any chemical. All waste generated from handling this compound is considered hazardous.
Waste Segregation and Disposal Protocol:
-
Solid Waste: All disposable items that have come into contact with this compound, including gloves, weigh paper, and contaminated paper towels, must be placed in a clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions or reaction mixtures containing this compound should be collected in a designated, labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been verified.
-
Sharps Waste: Needles or other sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous chemical waste.[11]
-
Container Disposal: Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste. After rinsing, the container can be disposed of according to your institution's guidelines for non-hazardous lab glass or plastic.
Diagram 2: Waste Disposal Workflow
Caption: Decision tree for proper waste disposal.
By adhering to this comprehensive guide, researchers can confidently and safely work with this compound, upholding the highest standards of laboratory safety and scientific integrity.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
- Trukhanova, O. A., et al. (2022).
- Kocyigit, U. M., et al. (2025). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity.
- Ravanfar, R. (2020). Antiviral activity of isoindole derivatives. Journal of Medicinal and Chemical Sciences.
- University of Rhode Island. Safe Handling and Disposal of Antineoplastic and Other Drugs. Environmental Health and Safety.
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Dartmouth College. Personal Protective Equipment (PPE) in Chemistry. Environmental Health and Safety. [Link]
- University of California, Riverside.
- University of Cyprus. LABORATORY HEALTH & SAFETY RULES. Department of Chemistry.
- National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
-
American Elements. Isoindolin-4-amine dihydrochloride. [Link]
- Wikipedia. Hydrazine.
- Preprints.org. Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core.
- Clym Environmental Services.
- BLD Pharm. Isoindoline hydrochloride.
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- 4. Evaluation of analgesic and anti-inflammatory activities of a new isoindoline-1,3-dione derivative - Trukhanova - Farmaciya (Pharmacy) [edgccjournal.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
